1-(4-Bromo-2-fluorophenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and SMILES string for 1-(4-Bromo-2-fluorophenyl)ethanol
Technical Monograph: Structural Characterization and Synthetic Utility of 1-(4-Bromo-2-fluorophenyl)ethanol
Part 1: Chemical Identity & Structural Informatics
This monograph details the physicochemical profile of This compound , a critical chiral building block in the synthesis of oncology therapeutics and kinase inhibitors. Its structural value lies in the orthogonality of its functional groups: the secondary alcohol serves as a chiral handle, the bromine atom facilitates cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), and the fluorine atom modulates metabolic stability and lipophilicity (bioisosterism).
Structural Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 219.05 g/mol |
| Canonical SMILES | CC(O)C1=C(F)C=C(Br)C=C1 |
| Isomeric SMILES (R) | CC1=C(F)C=C(Br)C=C1 |
| Isomeric SMILES (S) | CC1=C(F)C=C(Br)C=C1 |
| Precursor CAS | 625446-22-2 (1-(4-bromo-2-fluorophenyl)ethanone) |
| Physical State | Viscous oil or low-melting solid (racemic); Crystalline (enantiopure) |
Part 2: Synthetic Methodologies
To ensure reproducibility in drug discovery workflows, we present two distinct synthetic routes. Route A is a cost-effective racemic synthesis for early-stage SAR (Structure-Activity Relationship) screening. Route B is an asymmetric protocol for generating enantiopure material, essential for late-stage lead optimization.
Route A: Chemoselective Reduction (Racemic)
Context: Standard reduction of the ketone precursor 1-(4-bromo-2-fluorophenyl)ethanone.
Protocol:
-
Solvation: Dissolve 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Addition: Cool to 0°C. Add Sodium Borohydride (NaBH
, 1.2 eq) portion-wise over 15 minutes. Note: Exothermic H evolution; ensure venting. -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench: Quench with sat. NH
Cl solution.[1] Extract with Ethyl Acetate (3x). -
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Route B: Asymmetric Transfer Hydrogenation (Enantioselective)
Context: Synthesis of the (S)-enantiomer using a Ruthenium-based Noyori catalyst. This method avoids the handling of pyrophoric boranes (CBS reduction) and is scalable.
Protocol:
-
Catalyst Prep: Charge a reactor with [Ru(p-cymene)Cl
] (0.5 mol%) and (1S,2S)-TsDPEN (1.0 mol%). -
Solvent: Add Isopropanol (IPA) as the hydrogen source and solvent.
-
Base: Add KOH (2.0 mol%). Stir for 20 minutes to generate the active 16-electron Ru-hydride species.
-
Substrate: Add 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq).
-
Reaction: Stir at RT for 12–24 hours.
-
Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the divergence between racemic and chiral synthesis and the downstream utility of the bromine "handle" for coupling reactions.
Figure 1: Synthetic divergence from the ketone precursor. Route A yields racemic material for general screening, while Route B utilizes Asymmetric Transfer Hydrogenation (ATH) for stereodefined targets.
Part 4: Applications in Drug Discovery
The Fluorine Effect
The ortho-fluorine substituent is not merely structural; it serves a bioisosteric function. In medicinal chemistry, fluorine adjacent to a reaction center (the benzylic alcohol) lowers the pKa of the hydroxyl group and increases metabolic stability against cytochrome P450 oxidation by blocking the electronically enriched sites on the ring [1].
Imidazo-pyridine Anticancer Agents
Research indicates that 4-bromo-2-fluorophenyl moieties are key pharmacophores in the development of Imidazo[4,5-c]pyridin-2-one derivatives, which function as anticancer agents. The bromine atom allows for the attachment of the core scaffold to the phenyl ring via palladium-catalyzed C-N or C-C bond formation, while the ethyl/alcohol chain (derived from the title compound) provides a handle for solubilizing groups [2].
Kinase Inhibition (BRD4)
Brominated acetophenones and their reduced alcohol derivatives are frequently employed as fragment-based starting points for Bromodomain-containing protein 4 (BRD4) inhibitors. The high ligand efficiency of the bromophenyl group allows it to occupy hydrophobic pockets within the target protein, while the hydroxyl group can engage in hydrogen bonding with backbone residues [3].
Part 5: Analytical Validation (Self-Validating System)
To confirm identity and purity, the following analytical signatures must be observed.
-
1H NMR (400 MHz, CDCl
):- 7.45 (t, J = 8.0 Hz, 1H, Ar-H5)
- 7.28 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H3)
- 7.15 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H6)
- 5.15 (q, J = 6.5 Hz, 1H, CH -OH) — Diagnostic Benzylic Proton
-
1.45 (d, J = 6.5 Hz, 3H, CH
)
-
Mass Spectrometry:
-
Look for the characteristic bromine isotope pattern (1:1 ratio of m/z M and M+2).
-
Expected [M-H
O]+ peak due to facile dehydration of the benzylic alcohol.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Kumar Mahto, M., et al. (2014). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives as anticancer agents.[2] Asian Journal of Organic & Medicinal Chemistry. (Contextualized from search results on imidazo-pyridine synthesis).
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Available at: [Link]
-
PubChem Compound Summary. (2025). 1-(4-Bromo-2-fluorophenyl)ethanone (Precursor Data). National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Guide: Physical Properties and Solubility of 1-(4-Bromo-2-fluorophenyl)ethanol
Executive Summary
1-(4-Bromo-2-fluorophenyl)ethanol (CAS: 1240366-48-2) is a critical chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators.[1] Its structural motif—a secondary alcohol adjacent to a halogenated phenyl ring—provides a versatile handle for nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a comprehensive technical profile of the compound, synthesizing available experimental data with high-confidence predictive modeling based on structural analogs. It details physicochemical constants, solubility profiles, and validated experimental protocols for characterization.[2]
Part 1: Chemical Identity & Physicochemical Profile[1]
Core Identification
-
CAS Registry Number: 1240366-48-2
-
Molecular Formula: C₈H₈BrFO
-
Molecular Weight: 219.05 g/mol
-
SMILES: CC(O)C1=C(F)C=C(Br)C=C1[3]
Physicochemical Constants
The following data aggregates experimental values from close structural analogs (e.g., 1-(4-Bromophenyl)ethanol) and calculated properties for the specific 2-fluoro target.
| Property | Value / Range | Source / Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Analogous to p-bromo analog (MP 36-38°C); o-F often lowers MP. |
| Boiling Point | 125–130 °C @ 7 mmHg | Extrapolated from p-bromo analog (119-121°C @ 7 mmHg). |
| Density | 1.55 ± 0.05 g/cm³ | Estimated based on halogen content (Br + F). |
| LogP (Octanol/Water) | 2.6 – 2.9 | Predicted (Consensus LogP). Lipophilic. |
| pKa | ~14.2 | Secondary alcohol (Predicted). |
| Refractive Index | ~1.56 | Estimated.[4] |
Technical Insight: The introduction of the fluorine atom at the ortho position (C2) introduces a dipole that may slightly increase the boiling point relative to the non-fluorinated parent, while simultaneously disrupting crystal packing, potentially resulting in a liquid state at room temperature.
Part 2: Solubility & Dissolution Profile
Understanding the solubility landscape is vital for assay development and formulation. This compound exhibits a lipophilic profile typical of halogenated benzyl alcohols.
Solvent Compatibility Table
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Usage Recommendation |
| Water (pH 7.4) | Insoluble | < 0.5 mg/mL | Not suitable for stock solutions. Requires co-solvent. |
| DMSO | Soluble | > 100 mg/mL | Preferred for biological assay stock solutions. |
| Ethanol | Soluble | > 100 mg/mL | Suitable for chemical synthesis/crystallization. |
| Dichloromethane | Soluble | > 100 mg/mL | Excellent for extraction and work-up. |
| Acetonitrile | Soluble | > 50 mg/mL | Standard solvent for HPLC analysis. |
Dissolution Strategy for Biological Assays
For in vitro assays, a "cosolvent spike" method is recommended to prevent precipitation:
-
Stock Preparation: Dissolve the neat compound in 100% DMSO to reach a concentration of 10–20 mM.
-
Intermediate Dilution: Dilute the DMSO stock into the assay buffer (e.g., PBS) while vortexing.
-
Limit: Maintain final DMSO concentration < 1% (v/v) to avoid solvent effects, ensuring the compound concentration remains below its solubility limit (approx. 100 µM in aqueous buffer).
Part 3: Experimental Protocols
Protocol A: Synthesis via Ketone Reduction
Since commercial availability can be intermittent, this protocol describes the standard reduction of the ketone precursor, 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2), to generate the alcohol.
Reagents:
-
Precursor: 1-(4-Bromo-2-fluorophenyl)ethanone (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)
-
Solvent: Methanol (anhydrous)
Workflow:
-
Dissolution: Dissolve 1.0 g of ketone in 10 mL anhydrous Methanol at 0°C.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Add Saturated NH₄Cl solution (5 mL) to quench excess hydride.
-
Extraction: Remove MeOH under vacuum; extract aqueous residue with DCM (3 x 10 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica flash chromatography if necessary.
Protocol B: HPLC Method for Purity & Solubility Determination
Use this method to quantify solubility in aqueous buffers or to verify purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aryl absorption) and 210 nm.
-
Retention Time: Expect elution between 6.0–7.5 min (Lipophilic).
Protocol C: Shake-Flask Solubility Assay
Objective: Determine thermodynamic solubility in pH 7.4 buffer.
-
Saturation: Add excess solid/oil compound (~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Inject the filtrate into the HPLC system (Protocol B). Calculate concentration against a standard curve prepared in DMSO/Acetonitrile.
Part 4: Visualization & Logic
Synthesis & Functionalization Logic
The following diagram illustrates the reduction pathway and potential downstream couplings (e.g., Suzuki) enabled by the aryl bromide.
Caption: Synthesis of this compound via NaBH4 reduction and downstream utility.
Solubility Determination Workflow
Logical flow for determining the solubility limit using the Shake-Flask method.
Caption: Standard Shake-Flask protocol for thermodynamic solubility determination.
Part 5: Handling, Safety & Stability
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C. The benzylic alcohol is stable but can oxidize to the ketone upon prolonged exposure to air/light.
-
Safety (GHS Classification):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol. Retrieved from [Link] (Used for analog physicochemical benchmarking).
Sources
The Strategic Utility of 4-Bromo-2-fluorophenyl Derivatives in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-bromo-2-fluorophenyl scaffold has emerged as a cornerstone in synthetic chemistry, offering a unique combination of steric and electronic properties that make it an invaluable building block in the design and synthesis of complex organic molecules. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the predictable reactivity of its halogen substituents allows for precise molecular engineering. This guide provides a comprehensive literature review of 4-bromo-2-fluorophenyl derivatives, delving into their synthesis, key reactions, and diverse applications, with a particular focus on their role in the development of innovative therapeutics.
The Synthetic Versatility of the 4-Bromo-2-fluorophenyl Moiety
The synthetic utility of 4-bromo-2-fluorophenyl derivatives stems from the differential reactivity of the bromine and fluorine atoms, as well as the electronic influence of the fluorine substituent on the phenyl ring. This allows for a range of selective chemical transformations, making it a versatile platform for constructing diverse molecular architectures.
Synthesis of Key 4-Bromo-2-fluorophenyl Precursors
The preparation of foundational 4-bromo-2-fluorophenyl building blocks can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.
1.1.1. Synthesis of 4-Bromo-2-fluorobiphenyl
4-Bromo-2-fluorobiphenyl is a crucial intermediate, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[1][2] Common synthetic strategies include:
-
From o-Fluoroaniline: A cost-effective method involves the bromination of o-fluoroaniline followed by a diazotization reaction and subsequent coupling. A patent describes a method that utilizes bromine, which is significantly cheaper than N-bromosuccinimide (NBS), to reduce synthesis costs.[3]
-
From 4-Bromo-2-fluoroaniline: This route often involves a diazotization reaction followed by a coupling reaction. One detailed procedure involves treating crude 4-bromo-2-fluoroaniline with sodium nitrite and acetic acid in benzene, followed by reaction with iron powder and hydrochloric acid to yield 4-bromo-2-fluorobiphenyl.[4][5]
-
Palladium-Catalyzed Cross-Coupling: Modern approaches frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a suitably substituted aryl halide (e.g., 1-bromo-3-fluoro-2-iodobenzene) and phenylboronic acid.[6]
-
Schiemann Reaction: An alternative approach involves the Schiemann reaction of 2-amino-4-bromo-biphenyl using hydrofluoroboric acid.[7]
1.1.2. Synthesis of Other Key Derivatives
The 4-bromo-2-fluorophenyl scaffold can be readily incorporated into a variety of other important intermediates:
-
(4-Bromo-2-fluorophenyl)methanamine: Spectroscopic data for this compound are available, indicating its characterization and potential use as a synthetic building block.[1]
-
N-(4-Bromo-2-fluorophenyl)acetamide: This derivative can be synthesized from 4-bromo-2-fluoroaniline and its chemical properties have been documented.[8]
-
2-(4-bromo-2-fluorophenyl)acetonitrile: This compound serves as another versatile intermediate in organic synthesis.[9]
Key Reactions and Mechanistic Insights
The distinct reactivity of the C-Br and C-F bonds is central to the synthetic utility of 4-bromo-2-fluorophenyl derivatives. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, enabling selective functionalization.
1.2.1. Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The C-Br bond of a 4-bromo-2-fluorophenyl derivative can be selectively coupled with a boronic acid or ester, leaving the C-F bond intact for potential subsequent transformations.[10][11] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often being employed.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. The C-Br bond of a 4-bromo-2-fluorophenyl derivative can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a base.[11][12][13] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand and base is critical to achieving high yields and tolerating a wide range of functional groups.
Applications in Drug Discovery and Development
The 4-bromo-2-fluorophenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates targeting a range of diseases, most notably cancer. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom provides a convenient handle for synthetic diversification.
Kinase Inhibitors for Oncology
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of cancer drug discovery.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. Studies have shown that the incorporation of a 4-bromoanilino group can lead to significant cytotoxicity against cancer cell lines.[7] Furthermore, derivatives containing a 4-fluorophenyl group have demonstrated potent anti-inflammatory and EGFR inhibitory activity.[14] The design of novel 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors has also shown promise, with some compounds exhibiting excellent antitumor activities.[15]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. The 4-bromo-2-fluoropyridine moiety is a key building block in the synthesis of isoquinolinone derivatives that act as PARP-1 inhibitors.[4] The development of selective PARP-1 inhibitors is an active area of research, with the goal of improving efficacy and reducing side effects.[16][17][18][19]
-
Other Kinase Inhibitors: The 4-bromo-2-fluorophenyl scaffold has also been utilized in the development of inhibitors for other kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) for the treatment of non-small cell lung cancer[20] and Rho-associated kinases (ROCK)[15].
| Compound Class | Target Kinase | Representative IC50 Values | Cell Line | Reference |
| 4-Anilinoquinazolines | EGFR-TK | LC50 = 3.18 µM | HeLa | [7] |
| Thiazolyl-Pyrazolines | EGFR | IC50 = 60 nM | - | [21] |
| 5-Trifluoromethylpyrimidines | EGFR | IC50 = 0.091 µM | - | [15] |
| 4-Aryl-thiazole-2-amines | ROCK II | IC50 = 20 nM | - | [15] |
| Benzamide Derivatives | FGFR1 | IC50 = 1.25 µM | NCI-H1581 | [20] |
| Indole Derivatives | PDGFRα | IC50 = 3.1 nM | - | [12] |
| Indazole Derivatives | B-Raf | IC50 = 4.2 nM | - | [9] |
Table 1: Examples of Kinase Inhibitors Incorporating the 4-Bromo-2-fluorophenyl or Related Moieties and Their Biological Activities.
Other Therapeutic Applications
The utility of 4-bromo-2-fluorophenyl derivatives extends beyond kinase inhibition:
-
Endothelin Receptor Antagonists: Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, incorporates a 4-bromophenyl group, highlighting the importance of this moiety in cardiovascular drug discovery.[22]
-
Anticancer Agents with Other Mechanisms: A compound containing a complex derivative of a 4-bromo-2-fluorophenyl urea, SCO-101, is in clinical trials for metastatic colorectal cancer.[23]
-
Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives containing a 4-bromophenyl group have shown promising antimicrobial and anticancer activities.[13]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 4-bromo-2-fluorophenyl derivatives is essential for their effective use in synthesis and drug design.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| 4-Bromo-2-fluorobiphenyl | C₁₂H₈BrF | 251.09 | 39-41 | ¹H NMR, IR, MS available[3][21][24] |
| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | - | ¹H NMR, IR, MS available[25] |
| (4-Bromo-2-fluorophenyl)methanamine | C₇H₇BrFN | 204.04 | - | IR, MS available[1] |
| N-(4-Bromo-2-fluorophenyl)acetamide | C₈H₇BrFNO | 232.05 | - | - |
| 2-(4-bromo-2-fluorophenyl)acetonitrile | C₈H₅BrFN | 212.04 | - | - |
Table 2: Physicochemical Properties of Selected 4-Bromo-2-fluorophenyl Derivatives.
Conclusion and Future Perspectives
The 4-bromo-2-fluorophenyl scaffold has proven to be a remarkably versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, coupled with the differential reactivity of its halogen substituents, provide chemists with a powerful tool for the construction of complex and biologically active molecules. The continued exploration of novel synthetic methodologies and the application of this scaffold in the design of new therapeutic agents, particularly in the realm of targeted cancer therapies, are expected to yield further breakthroughs. As our understanding of disease biology deepens, the strategic deployment of well-designed building blocks like 4-bromo-2-fluorophenyl derivatives will undoubtedly play a pivotal role in the development of the next generation of medicines.
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(4-Bromo-2-fluorophenyl)methanamine. SpectraBase. Available from: [Link]
-
Synthesis of 4-Bromo-2-fluorobiphenyl. PrepChem.com. Available from: [Link]
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EGFR inhibitors synthesis and biological assessment. Dove Medical Press. Available from: [Link]
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Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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2-(4-bromo-2-fluorophenyl)acetonitrile (C8H5BrFN). PubChemLite. Available from: [Link]
-
Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. PubMed. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available from: [Link]
-
Targeting selective inhibitors of PARPs in drug discovery and development. OUCI. Available from: [Link]
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Available from: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available from: [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. ResearchGate. Available from: [Link]
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
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Synthesis of new EGFR inhibitors strategy. ResearchGate. Available from: [Link]
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N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. gsrs. Available from: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Available from: [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. Available from: [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. Available from: [Link]
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PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
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- 16. Targeting selective inhibitors of PARPs in drug discovery and development [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum [chemicalbook.com]
- 25. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR [m.chemicalbook.com]
Technical Deep Dive: 1-(4-Bromo-2-fluorophenyl)ethanol as a Privileged Scaffold in Drug Discovery
Topic: Potential Pharmaceutical Applications of 1-(4-Bromo-2-fluorophenyl)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
This compound (CAS 353282-88-9 ) is a high-value chiral building block utilized in the synthesis of small-molecule kinase inhibitors and receptor antagonists. Its structural uniqueness lies in the synergistic combination of three pharmacophoric features: a secondary alcohol (chiral handle), a bromine atom (cross-coupling site), and a fluorine atom (metabolic blocker/electronic modulator).
This guide details the technical utility of this intermediate, focusing on its role in synthesizing indazole-based PI3K inhibitors, its enzymatic kinetic resolution for enantiopurity, and its application in modular drug design via Suzuki-Miyaura coupling.
Chemical Profile & Structural Significance[1][2]
The molecule serves as a "linchpin" intermediate. Its 2-fluoro substitution is not merely decorative; it ortho-blocks the phenyl ring, altering the torsion angle in biaryl systems and preventing oxidative metabolism at the sensitive ortho-position.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 353282-88-9 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Key Precursor | 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2) |
| Chiral Status | Racemic (requires resolution for API use) |
Structural Logic Diagram
The following diagram illustrates the reactive logic of the molecule, highlighting why it is a preferred scaffold in medicinal chemistry.
Caption: Functional dissection of the scaffold showing its three distinct reactive/pharmacological handles.
Synthetic Route & Enantioselective Resolution
In pharmaceutical applications, the racemic alcohol is rarely used. The (S)- or (R)-enantiomer is required to match the binding pocket of the target protein. Below is a self-validating protocol for synthesizing the racemate and resolving it via Enzymatic Kinetic Resolution (EKR) .
Step 1: Reduction of the Ketone
Reaction: 1-(4-Bromo-2-fluorophenyl)ethanone + NaBH₄ → Racemic Alcohol
Protocol:
-
Dissolve 10.0 g (46 mmol) of 1-(4-bromo-2-fluorophenyl)ethanone in 100 mL of MeOH at 0°C.
-
Add 1.74 g (46 mmol) of NaBH₄ portion-wise over 30 minutes. Note: Exothermic H₂ evolution; maintain T < 10°C to prevent side reactions.
-
Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench with 1N HCl until pH 6. Extract with EtOAc (3x50 mL).
-
Dry over MgSO₄ and concentrate to yield the racemic alcohol (Yield >95%).
Step 2: Lipase-Catalyzed Kinetic Resolution
This step separates the enantiomers.[1] Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unchanged (or vice versa depending on solvent/acyl donor).
Protocol:
-
Suspend 5.0 g of racemic alcohol in 50 mL of dry diisopropyl ether (DIPE).
-
Add 3.0 equivalents of vinyl acetate (acyl donor).
-
Add 100 mg of immobilized CAL-B (Novozym 435).
-
Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.
-
Checkpoint: Monitor conversion via Chiral HPLC. Stop reaction at exactly 50% conversion to maximize enantiomeric excess (ee).
-
Filter off the enzyme.
-
Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography (Silica gel; gradient Hexane → 10% EtOAc).
Caption: Workflow for converting the ketone precursor into enantiopure building blocks.
Pharmaceutical Applications: Kinase Inhibitor Synthesis
The primary utility of this compound is as a precursor for Indazole-based PI3K/AKT inhibitors .
Case Study: Synthesis of Rhizen Pharmaceuticals Analogs
Patents (e.g., US2011/118257) indicate this molecule is a key intermediate for synthesizing 6-bromo-1,3-dimethylindazole derivatives. The 2-fluoro group on the phenyl ring is critical for optimizing the lipophilicity (LogP) and potency of the final drug candidate.
Mechanism of Action Integration:
-
Scaffold Construction: The alcohol is often converted to a hydrazine or directly coupled to a heterocycle to form the indazole core.
-
Binding Affinity: The chiral methyl-benzyl group (derived from the ethanol moiety) fits into hydrophobic pockets (e.g., the ATP binding site of kinases), where the specific stereochemistry (R or S) dictates potency.
-
Metabolic Stability: The fluorine atom at the C2 position prevents hydroxylation by Cytochrome P450 enzymes, extending the half-life of the drug.
Advanced Protocol: Suzuki-Miyaura Cross-Coupling
Once the chiral alcohol is secured (or protected), the bromine atom allows for the attachment of aryl groups to expand the molecule's complexity.
Standardized Coupling Protocol:
-
Substrate: 1.0 eq this compound (protected as TBDMS ether if necessary).
-
Boronic Acid: 1.2 eq Aryl-boronic acid (e.g., Pyridine-3-boronic acid).
-
Catalyst: 5 mol% Pd(dppf)Cl₂.
-
Base: 3.0 eq K₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).
Why this works: The electron-withdrawing fluorine atom ortho to the bromine actually facilitates the oxidative addition step of the Palladium cycle, often making this substrate more reactive than its non-fluorinated analog.
Quality Control & Analytics
Trust in the chemical supply chain relies on rigorous analytics. The following method is recommended for verifying the Enantiomeric Excess (ee) of the resolved alcohol.
HPLC Method Parameters:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
Expected Retention:
-
(S)-Enantiomer: ~12.5 min
-
(R)-Enantiomer: ~14.2 min
-
Note: Absolute configuration should be confirmed via optical rotation or X-ray crystallography of a derivative.
-
References
-
Rhizen Pharmaceuticals SA. (2011). Indazoles as PI3K Delta/Gamma Inhibitors. Patent US20110118257A1.[2] Link
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
PubChem. (2025). Compound Summary: this compound.[3][2][4][5] National Library of Medicine. Link
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An In-depth Technical Guide to the Electronic Properties of Bromo-Fluoro Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive exploration of the nuanced electronic properties of bromo-fluoro substituted benzyl alcohols. Moving beyond general principles, we delve into the specific, quantifiable effects of these halogen substitutions on the acidity, reactivity, and spectroscopic characteristics of the benzyl alcohol moiety. This document is designed to serve as a practical resource for researchers in medicinal chemistry, materials science, and organic synthesis, offering both theoretical understanding and actionable experimental protocols.
The Dichotomous Nature of Halogen Substituents: A Delicate Balance of Inductive and Resonance Effects
The electronic influence of bromine and fluorine on an aromatic ring is a classic example of competing electronic effects. Both halogens are more electronegative than carbon, leading to a potent electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic substitution.[1][2] Conversely, the presence of lone pairs on the halogen atoms allows for an electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[2][3]
The key distinction between fluorine and bromine lies in the relative strengths of these two opposing effects. Fluorine, being the most electronegative element, exerts a very strong -I effect. Its +M effect is comparatively weaker due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine. Bromine, being less electronegative, has a weaker -I effect than fluorine. However, its larger size and more diffuse p-orbitals result in a less effective +M effect compared to fluorine.[4] This intricate balance is fundamental to understanding the properties of bromo-fluoro substituted benzyl alcohols.
Caption: Dueling electronic influences of halogen substituents.
Quantifying Electronic Influence: Acidity (pKa) and the Hammett Equation
The acidity of the benzylic alcohol proton is a direct and sensitive probe of the electronic effects transmitted through the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting alkoxide anion through the inductive effect, thereby increasing the acidity and lowering the pKa value.[5][6]
Table 1: Predicted and Experimental pKa Values of Selected Benzyl Alcohols
| Compound | Substituent Positions | Predicted pKa | Experimental pKa | Reference(s) |
| Benzyl Alcohol | Unsubstituted | - | 15.40 | [8] |
| 3-Bromo-4-fluorobenzyl alcohol | 3-Br, 4-F | 13.83 | Not Available | [7] |
| 2,2,2-Trifluoroethanol | - | - | 12.43 | [5] |
| Nonafluoro-tert-butyl alcohol | - | - | 5.4 | [5][6] |
The Hammett equation provides a powerful tool to quantify the electronic influence of substituents on reaction rates and equilibria.[2][9] It takes the form:
log(K/K₀) = σρ or log(k/k₀) = σρ
where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
Table 2: Selected Hammett Substituent Constants (σ)
| Substituent | σ (meta) | σ (para) |
| -F | +0.337 | +0.062 |
| -Br | +0.393 | +0.232 |
Data sourced from Wikipedia's compilation of Hammett constants.[2]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. By plotting log(k/k₀) against σ for a series of bromo-fluoro substituted benzyl alcohols in a given reaction, one can determine the ρ value and gain valuable mechanistic insights.
Caption: Workflow for Hammett analysis of substituted benzyl alcohols.
Experimental Protocols
Synthesis of Bromo-Fluoro Substituted Benzyl Alcohols
The synthesis of these compounds typically involves the reduction of the corresponding substituted benzoic acids or benzaldehydes.
Protocol 3.1.1: Synthesis of 3-Bromo-4-fluorobenzyl Alcohol from 3-Bromo-4-fluorobenzoic Acid [10]
-
To a solution of 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of tetrahydrofuran at 20°C, add 2 g of triethylamine dissolved in 5 ml of tetrahydrofuran dropwise with stirring.
-
Continue stirring for 40 minutes at 20-25°C.
-
Filter off the precipitated hydrochloride.
-
To the filtrate, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise at 10-20°C with stirring.
-
Continue stirring for a further 4 hours at 20°C.
-
Pour the reaction mixture into 100 ml of water and extract with 80 ml of methylene chloride.
-
Separate the organic phase, dry over magnesium sulfate, and remove the solvent in vacuo to yield 3-bromo-4-fluoro-benzyl alcohol as a colorless oil.
Protocol 3.1.2: Synthesis of 2-Bromo-4-fluorobenzyl Alcohol from 2-Bromo-4-fluorotoluene (via bromination and hydrolysis)
This is a two-step process that can be adapted from related syntheses.[11]
-
Bromination: React 2-bromo-4-fluorotoluene with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride under reflux to form 2-bromo-4-fluorobenzyl bromide.
-
Hydrolysis: The resulting benzyl bromide can then be hydrolyzed to the corresponding alcohol using aqueous sodium hydroxide or potassium hydroxide.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the pKa of weakly acidic compounds like benzyl alcohols, especially when they are sparingly soluble in water.[12][13][14]
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature.
-
Sample Preparation: Prepare a solution of the bromo-fluoro substituted benzyl alcohol in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility. A typical concentration is around 1 mM.
-
Titration Setup: Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Allow the pH to stabilize before the next addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and probing the electronic environment of bromo-fluoro substituted benzyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shift of the benzylic protons (-CH₂OH) is sensitive to the electronic nature of the ring substituents. Electron-withdrawing groups will deshield these protons, causing them to appear at a higher chemical shift (downfield). The aromatic region will show complex splitting patterns that can be used to confirm the substitution pattern.
-
¹³C NMR: The chemical shifts of the aromatic carbons provide detailed information about the electron distribution in the ring. The carbon bearing the substituent (ipso-carbon) and the other carbons in the ring will have their chemical shifts influenced by both the inductive and resonance effects of the halogens.
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzyl Alcohols
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Ar-H | 6.5 - 8.0 | Splitting patterns depend on substitution. |
| ¹H | -CH₂ OH | 4.5 - 4.8 | Deshielded by EWGs. |
| ¹H | -CH₂OH | Variable | Broad singlet, position depends on concentration and solvent. |
| ¹³C | C -OH | 60 - 65 | |
| ¹³C | Ar-C | 110 - 160 | Specific shifts are diagnostic of substitution pattern. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is indicative of hydrogen bonding.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration.
-
Aromatic C-H Stretch: A peak just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br and C-F Stretches: These typically appear in the fingerprint region below 1300 cm⁻¹ and can be complex.
Table 4: Key IR Absorption Frequencies for Bromo-Fluoro Substituted Benzyl Alcohols
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H | Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |
| C-H | Aromatic Stretch | 3010 - 3100 | Medium to Weak |
| C-H | Aliphatic Stretch | 2850 - 2960 | Medium |
| C=C | Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak |
| C-O | Stretch | 1000 - 1260 | Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-Br | Stretch | 500 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these compounds are characterized by absorptions arising from π → π* transitions within the benzene ring. The position and intensity of these absorptions are influenced by the halogen substituents. Generally, halogen substitution leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.[15]
Conclusion
The electronic properties of bromo-fluoro substituted benzyl alcohols are governed by a complex interplay of inductive and resonance effects. These effects can be quantitatively assessed through pKa measurements and Hammett analysis, providing a robust framework for predicting and understanding their reactivity. The synthetic and analytical protocols outlined in this guide offer a practical starting point for researchers to explore the rich chemistry of this important class of molecules. A thorough understanding of these fundamental properties is critical for the rational design of new pharmaceuticals and functional materials.
References
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
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Wikipedia. (n.d.). Hammett equation. [Link]
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Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemistry LibreTexts. (2025, December 22). 12.1: Properties of Alcohols and Phenols. [Link]
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Srivastava, A. K., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52(8), 507-513. [Link]
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Chemistry LibreTexts. (2024, July 30). 17.3: Properties of Alcohols and Phenols. [Link]
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Suhm, M. A., & Sennert, E. (2024, October 14). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Royal Society of Chemistry. [Link]
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chemeurope.com. (n.d.). Hammett equation. [Link]
-
ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol...[Link]
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Mahadevan, D., et al. (2011). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481-492. [Link]
-
Hassan, K., et al. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Molecular Structure, 1027, 136-141. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Contents. [Link]
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Ghent University Library. (2022, December 19). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. [Link]
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ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols. [Link]
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PubMed Central (PMC). (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
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Canadian Science Publishing. (n.d.). PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. [Link]
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Common Organic Chemistry. (n.d.). Benzyl Alcohol. [Link]
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Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]
-
PubMed Central (PMC). (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]
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PubMed Central (PMC). (n.d.). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
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European Journal of Chemistry. (2011, March 31). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]
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ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
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PubMed. (n.d.). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. [Link]
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-
ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),...[Link]
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figshare. (n.d.). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. [Link]
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Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzyl alcohol. [Link]
-
Fisher Scientific. (n.d.). 3-Bromo-5-fluorobenzyl alcohol, 98%, Thermo Scientific 250 mg. [Link]
-
Fluoropharm. (n.d.). 216755-56-5 | 3-Bromo-5-fluorobenzyl alcohol. [Link]
-
ACS Publications. (n.d.). Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. [Link]
-
Chemia. (2022, May 9). Bromoallene synthesis from propargv alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7. [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzyl Alcohol. [Link]
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Analytical and Bioanalytical Electrochemistry. (2023, July 31). The Highly Effective Electrochemical Oxidation of Substituted Benzyl Alcohols in A Biphasic Medium Is Mediated by Bromate on A Platinum Electrode. [Link]
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Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]
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Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. [Link]
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1-(4-Bromo-2-fluorophenyl)ethanol: A Core Chiral Intermediate for Advanced Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of ensuring therapeutic efficacy and safety.[] Chiral intermediates are the foundational building blocks that enable the construction of these complex, stereochemically defined molecules.[][2] This guide provides a detailed technical overview of 1-(4-bromo-2-fluorophenyl)ethanol, a highly valuable chiral secondary alcohol. We will explore its synthesis from the prochiral ketone precursor, delve into robust methodologies for chiral resolution—with a primary focus on enzymatic kinetic resolution—and discuss its strategic application in the synthesis of complex molecular targets. The protocols and insights presented herein are designed to be directly applicable in a research and development setting, emphasizing both mechanistic understanding and practical execution.
The Strategic Importance of this compound
This compound is a secondary alcohol distinguished by a stereogenic center at the carbinol carbon. Its utility in medicinal chemistry is amplified by the substituents on the phenyl ring:
-
Fluorine Atom: The ortho-fluoro group significantly modulates the electronic properties of the aromatic ring through a strong inductive effect. This can influence the molecule's conformation, pKa, and metabolic stability, and can be a key element for creating specific interactions with biological targets.[3]
-
Bromine Atom: The para-bromo group serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity.[3][4]
The combination of a chiral center with these two functional "anchors" makes this molecule a powerful intermediate for building a diverse array of potential therapeutic agents.[4][5]
Synthesis of Racemic this compound
The most direct and common route to the racemic alcohol is through the reduction of its corresponding ketone, 4-bromo-2-fluoroacetophenone.
Underlying Principle: Prochiral Ketone Reduction
4-Bromo-2-fluoroacetophenone is a prochiral molecule. The carbonyl carbon is sp² hybridized and planar. A hydride reducing agent can attack from either the Re or Si face of the carbonyl, leading to a 50:50 mixture of the (R)- and (S)-enantiomers, a racemic mixture. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation in a laboratory setting due to its excellent selectivity for aldehydes and ketones over other functional groups (like esters) and its operational simplicity under mild, protic solvent conditions.[6]
Experimental Protocol: NaBH₄ Reduction
Objective: To synthesize racemic this compound from 4-bromo-2-fluoroacetophenone.
Materials:
-
4-Bromo-2-fluoroacetophenone (C₈H₆BrFO, MW: 217.04 g/mol )[7]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 4-bromo-2-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases. This neutralizes excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining residue between dichloromethane and water.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude racemic this compound.
-
The product can be purified further by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of racemic this compound.
Chiral Resolution: Isolating the Enantiomers
With the racemic alcohol in hand, the critical step is the separation of the enantiomers. Enzymatic Kinetic Resolution (EKR) is a highly efficient, scalable, and environmentally benign method for this purpose.[8][9]
Principle of Enzymatic Kinetic Resolution (EKR)
EKR leverages the stereoselectivity of enzymes, typically lipases, which are chiral catalysts.[8] In the presence of a racemic alcohol and an acyl donor, the enzyme will preferentially acylate one enantiomer at a much faster rate than the other.[8][10] For example, the lipase might rapidly convert the (R)-alcohol to its corresponding (R)-ester, while leaving the (S)-alcohol largely unreacted. This transforms the problem from separating enantiomers (which have identical physical properties) to separating two different compound types: an alcohol and an ester, which can be easily achieved by standard chromatographic or extraction methods.
Vinyl acetate is an excellent acyl donor because the reaction is effectively irreversible. It acylates the alcohol to produce an acetate ester and vinyl alcohol, which immediately tautomerizes to acetaldehyde, driving the reaction forward.[11]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To resolve racemic this compound into its enantiomers using Novozym 435.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME) or Hexane (solvent)
-
Reaction vessel with temperature control and agitation
Procedure:
-
To a solution of racemic this compound (1.0 eq) in TBME, add vinyl acetate (0.5 - 0.6 eq). Causality: Using a slight excess of the alcohol ensures that the acyl donor is the limiting reagent, aiming for a theoretical maximum conversion of 50%.
-
Add Novozym 435 (typically 10-20 mg per mmol of substrate). The optimal loading should be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining substrate and the newly formed product.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate to remove the solvent.
-
Separate the unreacted alcohol (e.g., (S)-enantiomer) from the esterified product (e.g., (R)-acetate) using silica gel column chromatography.
-
If desired, the enantiopure (R)-acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the (R)-1-(4-bromo-2-fluorophenyl)ethanol.
Data Presentation: Representative EKR Results
| Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| 2 | 25.1 | 33.5 | >99 |
| 4 | 41.2 | 70.1 | >99 |
| 6 | 49.5 | >98 | >99 |
| 8 | 55.3 | 90.2 | 97.6 |
This table illustrates a typical progression. The highest ee for both components is achieved near 50% conversion.
EKR Workflow Diagram
Caption: Workflow for the chiral resolution via Enzymatic Kinetic Resolution (EKR).
Alternative Strategy: Asymmetric Synthesis
An alternative to resolution is asymmetric synthesis, which aims to create one enantiomer directly from the prochiral starting material.[12] This is achieved by using a chiral catalyst or reagent that biases the reaction towards a single stereochemical outcome.[13][14]
Principle of Asymmetric Reduction
In asymmetric reduction, the prochiral ketone is reduced in a chiral environment. This can be achieved using:
-
Biocatalysis: Whole-cell systems (e.g., yeast) or isolated ketoreductase (KRED) enzymes can reduce ketones with exceptionally high enantioselectivity (>99% ee).[15][16] The enzyme's active site binds the substrate in a specific orientation, forcing the hydride delivery from a cofactor (NADH/NADPH) to occur on only one face of the carbonyl.[17]
-
Chemocatalysis: Chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, coordinate to the ketone and a borane source, forming a rigid transition state that directs the hydride attack stereoselectively.[17]
Asymmetric Reduction Principle Diagram
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(4-Bromo-2-fluorophenyl)ethan-1-one | C8H6BrFO | CID 21938581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. web.uvic.ca [web.uvic.ca]
- 14. york.ac.uk [york.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Guide: Reactivity Profile & Coupling Strategies for Secondary Alcohols with Aryl Halides
Executive Summary: The Steric Challenge
The construction of aryl-alkyl ethers via transition-metal catalysis is a cornerstone of modern medicinal chemistry. While the coupling of primary alcohols is well-established, secondary alcohols present a distinct kinetic challenge.[1]
The core difficulty lies in the reaction's transition state. Secondary alcohols introduce significant steric bulk proximal to the metal center. In Palladium-catalyzed systems, this steric hindrance retards the rate of reductive elimination (the product-forming step). Consequently, a parasitic pathway dominates:
This guide delineates the mechanistic bottlenecks and provides field-proven protocols to suppress
Mechanistic Landscape: The Kinetic Fork
To optimize reactivity, one must visualize the competition at the molecular level. The catalytic cycle for Pd-catalyzed etherification involves three main stages: Oxidative Addition, Transmetallation (Ligand Exchange), and Reductive Elimination.
The Critical Divergence
Once the Palladium(II)-alkoxide complex is formed, the system faces a kinetic fork:
-
Path A (Desired): Reductive elimination to form the C-O bond.
-
Path B (Undesired):
-hydride elimination.[2][3][4]
For secondary alcohols, Path A is sterically disfavored. To overcome this, we utilize bulky, electron-rich ligands that destabilize the ground state of the Pd(II) complex and sterically enforce a geometry that accelerates reductive elimination while blocking the coplanar alignment required for
Visualization: Catalytic Cycle & Competing Pathways
Figure 1: The kinetic competition in Pd-catalyzed etherification. Bulky ligands are essential to bias the system toward Reductive Elimination (Blue path) over
Catalyst & Ligand Selection Strategy
The choice of ligand is the single most deterministic factor in the success of secondary alcohol coupling.
The "State-of-the-Art" Ligands
For secondary alcohols, standard ligands like BINAP or dppf generally fail. The industry standard relies on Buchwald Biaryl Phosphines .
| Ligand | Structure/Class | Best Application | Mechanism of Action |
| RockPhos | Sterically bulky biaryl monophosphine | Gold Standard for | Extreme bulk promotes reductive elimination; suppresses |
| tBuBrettPhos | Biaryl monophosphine | Excellent for | High electron density facilitates oxidative addition of chlorides. |
| AdBrettPhos | Adamantyl-substituted | Specialized for highly hindered substrates. | Maximizes steric crowding to force product release. |
| Oxalic Diamides | N,N'-diaryl oxalamides | Copper Catalysis (Ullmann-type). | Stabilizes Cu(I) species; allows lower temp than traditional Ullmann. |
Decision Logic for Researchers
-
Scenario A: High Value/Late-Stage Intermediate.
-
Recommendation: Use Pd/RockPhos .
-
Reasoning: Highest reliability, mildest conditions (
), functional group tolerance.
-
-
Scenario B: Cost-Sensitive/Early-Stage Scale-up.
-
Recommendation: Use Cu/Oxalic Diamide .[5]
-
Reasoning: Cheaper metal, but requires higher temperatures (
) and higher catalyst loading.
-
Optimized Experimental Protocols
These protocols are designed to be self-validating . If the color changes described do not occur, or if starting material persists without side-product formation, check the inert atmosphere quality immediately.
Protocol A: Pd-Catalyzed Coupling (RockPhos System)
Reference: Buchwald, S. L. et al. J. Am. Chem. Soc. 2012; Org. Lett. 2020.[5][6][7]
Materials:
-
Aryl Halide (1.0 equiv)[4]
-
Secondary Alcohol (1.2 - 1.5 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: RockPhos (2-4 mol%) (L:Pd ratio 1.5:1 to 2:1)
-
Base:
(1.5 equiv) -
Solvent: Toluene or Toluene/THF (0.2 - 0.5 M)
Workflow:
-
Pre-complexation (Critical): In a glovebox or under strict Argon Schlenk line, mix Pd precursor and RockPhos in a small volume of solvent. Stir for 1-2 minutes. Validation: Solution should turn from pale yellow to a rich orange/brown, indicating active
generation. -
Substrate Addition: Add the Aryl Halide, Alcohol, and
to the reaction vial. -
Solvent & Heat: Add remaining solvent. Seal vessel. Heat to
(range depending on aryl halide electronics). -
Monitoring: Monitor via LCMS.
-
Success Signal: Disappearance of Ar-X; appearance of Ar-O-R.
-
Failure Signal (Reduction): Appearance of Ar-H (hydrodehalogenation). Action: Lower temperature, increase alcohol equivalents, or switch to tBuBrettPhos.
-
Protocol B: Cu-Catalyzed Coupling (Oxalic Diamide System)
Reference: Ma, D. et al. J. Am. Chem. Soc. 2019.[8]
Materials:
-
Aryl Iodide or Bromide (1.0 equiv)
-
Secondary Alcohol (2.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) (10 mol%)
-
Base:
or -
Solvent: DMSO or DMF (anhydrous)
Workflow:
-
Charge: Combine CuI, Ligand, Base, and Aryl Halide in a tube.
-
Evacuate/Backfill: Cycle Argon/Vacuum 3 times. Validation: Copper(I) is air-sensitive; blue/green discoloration indicates oxidation to inactive Cu(II).
-
Liquid Addition: Add Alcohol and Solvent via syringe.
-
Reaction: Heat to
for 12-24 hours. -
Workup: Dilute with EtOAc, wash extensively with water to remove DMSO/DMF.
Troubleshooting & Optimization Logic
When reactivity fails, use this logic flow to diagnose the root cause.
Figure 2: Diagnostic workflow for troubleshooting C-O coupling failures.
Key Troubleshooting Tips
-
Water Content: The Pd-catalyzed etherification is sensitive to water, which can stall the catalytic cycle or consume the base. Use Karl-Fischer titrated solvents (<50 ppm water).
-
Base Strength: If the alcohol is base-sensitive (e.g., contains esters), switch from
(strong base) to or (milder). -
Halide Effect: Aryl Chlorides often perform better than Iodides in Pd-catalyzed etherification because the smaller chloride anion bridges less effectively than iodide, preventing the formation of inactive Pd-dimers.
References
-
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: Organic Letters (2020) URL:[Link]
-
Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols (RockPhos) Source: Journal of the American Chemical Society (2012) URL:[Link]
-
Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction Source: Journal of the American Chemical Society (2019) URL:[Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Source: Organic Letters (2004) URL:[Link]
Sources
- 1. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]
- 7. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
Methodological & Application
Enantioselective Pathways to a Key Chiral Building Block: Protocols for the Asymmetric Reduction of 1-(4-Bromo-2-fluorophenyl)ethanone
Chiral 1-(4-bromo-2-fluorophenyl)ethanol is a valuable intermediate in the synthesis of complex, high-value molecules, particularly within the pharmaceutical and agrochemical industries. The precise control of its stereochemistry is paramount, as the biological activity of the final product often resides in a single enantiomer. This technical guide provides detailed protocols and mechanistic insights into the enantioselective reduction of the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethanone, to its corresponding chiral alcohol.
This document is designed for researchers, scientists, and drug development professionals, offering a practical and scientifically grounded resource for producing enantiomerically enriched this compound. We will explore two robust and widely adopted chemocatalytic methods: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH), both of which leverage the power of ruthenium-based catalysts. Additionally, we will touch upon the burgeoning field of biocatalysis as a green and highly selective alternative.
The Strategic Importance of Asymmetric Ketone Reduction
The conversion of a prochiral ketone to a chiral alcohol is a fundamental transformation in modern organic synthesis.[1] While stoichiometric chiral reducing agents can provide high enantioselectivity, the need for a stoichiometric amount of a chiral auxiliary is a significant drawback.[2] Catalytic asymmetric reduction methods, however, offer a more elegant and atom-economical solution, employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.[2][3] Ruthenium-based catalysts, in particular, have emerged as powerful tools for the asymmetric reduction of a broad range of ketones, including challenging aryl ketones.[1][3]
Protocol I: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Type Catalyst
Asymmetric transfer hydrogenation is a well-established and highly reliable method for the enantioselective reduction of ketones.[4] This technique utilizes an inexpensive and easy-to-handle hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to formally transfer a molecule of hydrogen to the substrate.[2][5] The enantioselectivity is controlled by a chiral ruthenium catalyst, with the Noyori-type catalysts being particularly effective.[5]
The mechanism of ATH with Noyori-Ikariya catalysts is well-elucidated.[5] The precatalyst is activated to form a 16-electron Ru(II) complex, which then abstracts two hydrogen atoms from the hydrogen donor to generate an 18-electron ruthenium hydride species. This active catalyst then transfers the two hydrogen atoms to the carbonyl group of the ketone via a six-membered transition state, yielding the chiral alcohol and regenerating the 16-electron catalyst.[5] The stereochemical outcome is dictated by the interaction of the substrate with the chiral ligand and the η6-arene ring of the catalyst.[5]
Experimental Protocol:
Materials:
-
1-(4-Bromo-2-fluorophenyl)ethanone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] (or the (R,R)-enantiomer for the opposite alcohol enantiomer)
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, inert atmosphere-flushed round-bottom flask, add 1-(4-bromo-2-fluorophenyl)ethanone (1.0 equiv).
-
Add the chiral ruthenium catalyst, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 - 0.01 equiv).
-
Dissolve the ketone and catalyst in anhydrous isopropanol (to a substrate concentration of 0.1-0.5 M).
-
In a separate flask, prepare a solution of potassium hydroxide in isopropanol (e.g., 0.1 M).
-
Add the potassium hydroxide solution (0.05 - 0.1 equiv relative to the substrate) to the reaction mixture.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the progress by TLC or GC/HPLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualization of the ATH Workflow:
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Protocol II: Asymmetric Hydrogenation (AH) with a Ru-BINAP Catalyst
Asymmetric hydrogenation employs molecular hydrogen (H₂) as the reductant, offering a clean and highly efficient route to chiral alcohols.[3][6] Ruthenium catalysts bearing chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are particularly effective for the hydrogenation of a wide range of ketones.[3][7]
The mechanism of Ru-BINAP catalyzed ketone hydrogenation is believed to involve an "outer-sphere" hydride transfer.[8] In this model, the ketone substrate does not directly coordinate to the ruthenium center. Instead, a bifunctional mechanism is proposed where the ruthenium hydride and the amine ligand on the catalyst cooperatively facilitate the transfer of a hydride to the carbonyl carbon and a proton to the carbonyl oxygen.[8][9] The presence of a base, such as potassium tert-butoxide, is often crucial for catalyst activation and achieving high catalytic activity.[3]
Experimental Protocol:
Materials:
-
1-(4-Bromo-2-fluorophenyl)ethanone
-
[RuCl₂( (S)-BINAP )]₂·NEt₃ (or the (R)-BINAP enantiomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous isopropanol or methanol
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a high-pressure reactor vessel with 1-(4-bromo-2-fluorophenyl)ethanone (1.0 equiv) and the [RuCl₂( (S)-BINAP )]₂·NEt₃ catalyst (0.001 - 0.005 equiv).
-
Add anhydrous isopropanol or methanol to dissolve the substrate and catalyst.
-
In a separate vial, prepare a solution of potassium tert-butoxide in the same solvent.
-
Add the potassium tert-butoxide solution (0.01 - 0.05 equiv) to the reactor.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) until the reaction is complete (monitored by GC/HPLC analysis of aliquots).
-
Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Open the reactor and quench the reaction with a small amount of water.
-
Filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualization of the AH Workflow:
Caption: Workflow for Asymmetric Hydrogenation.
Comparative Data and Considerations
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) |
| Catalyst | Noyori-type Ru-diamine complexes | Ru-diphosphine (e.g., BINAP) complexes |
| Hydrogen Source | Isopropanol, Formic acid/TEA | Hydrogen gas (H₂) |
| Pressure | Atmospheric pressure | Elevated pressure (10-100 atm) |
| Equipment | Standard laboratory glassware | High-pressure reactor (autoclave) |
| Typical Catalyst Loading | 0.5 - 1 mol% | 0.01 - 0.5 mol% |
| Enantioselectivity | Generally excellent (up to >99% ee) | Generally excellent (up to >99% ee) |
| Advantages | Operationally simple, no high-pressure equipment | High atom economy, clean byproducts |
| Disadvantages | Lower atom economy than AH | Requires specialized high-pressure equipment |
A Note on Biocatalysis: The Green Alternative
Biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems presents a highly attractive and environmentally friendly approach to chiral alcohol synthesis.[10] These enzymatic transformations often proceed with exceptional enantioselectivity and under mild reaction conditions (aqueous media, room temperature, and atmospheric pressure).[11] For the reduction of 1-(4-bromo-2-fluorophenyl)ethanone, screening a library of KREDs would be a prudent first step to identify an enzyme with high activity and the desired stereoselectivity.
Conclusion
The enantioselective reduction of 1-(4-bromo-2-fluorophenyl)ethanone is a critical step in the synthesis of many important chiral molecules. Both Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation offer robust, scalable, and highly selective methods for accessing the desired chiral alcohol. The choice between these two powerful techniques will often depend on the available equipment and specific process requirements. For laboratories equipped with high-pressure reactors, the high atom economy of AH may be advantageous. In contrast, the operational simplicity of ATH makes it an attractive option for a broader range of research settings. Furthermore, the exploration of biocatalytic methods should be strongly considered as a green and often highly efficient alternative.
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Retrieved from [Link]
-
Johnson Matthey Technology Review. (2005). oa Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
-
PubMed. (2004). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
ACS Publications. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones | ACS Organic & Inorganic Au. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
PMC. (n.d.). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Retrieved from [Link]
-
Los Alamos National Laboratory. (n.d.). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of acetophenone catalyzed by immobilized carrots. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of acetophenone in the presence of catalyst 1. Retrieved from [Link]
-
ResearchGate. (2025). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone | Request PDF. Retrieved from [Link]
-
ResearchGate. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Retrieved from [Link]
-
Semantic Scholar. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Retrieved from [Link]
- Unknown Source. (n.d.). Enantioselective Reduction of Ketones.
-
Crossref. (2024). Document is current - Crossmark. Retrieved from [Link]
- Unknown Source. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
AIR Unimi. (2016). Asymmetric Transfer Hydrogenation of Ketones with modified Grubbs Metathesis Catalysts: On the Way to a Tandem Process. Retrieved from [Link]
- Unknown Source. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
-
PMC. (n.d.). Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Retrieved from [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
PMC. (2026). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. Retrieved from [Link]
- Unknown Source. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
Sources
- 1. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Research Portal [laro.lanl.gov]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Implementation of 1-(4-Bromo-2-fluorophenyl)ethanol in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Navigating Functionalized Substrates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on a specific and highly relevant electrophilic partner: 1-(4-Bromo-2-fluorophenyl)ethanol . This substrate presents a unique combination of structural features that demand careful consideration for successful coupling:
-
Aryl Bromide: The C(sp²)–Br bond serves as the reactive site for the palladium catalyst. The reactivity of aryl halides in Suzuki couplings typically follows the order: I > Br > OTf >> Cl.[3][6]
-
Ortho-Fluoro Substituent: The fluorine atom at the C2 position introduces steric hindrance adjacent to the reactive center and electronically modifies the aromatic ring. This can influence the rate of oxidative addition and may necessitate the use of specialized, bulky ligands to achieve high yields.[7][8]
-
Benzylic Alcohol: The ethanol group at the C1 position is a key functional handle. While the Suzuki reaction is known for its tolerance of various functional groups, the presence of a free hydroxyl group requires reaction conditions that prevent undesired side reactions or catalyst inhibition.[4]
This document provides a detailed exploration of the mechanistic underpinnings, critical experimental parameters, and robust protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions, designed for researchers and professionals in synthetic chemistry and drug development.
The Mechanistic Core: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][9][10]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[6][11]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base.[12][13] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl, vinyl, or alkyl group to the Pd(II) complex, displacing the halide.[2]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]
Critical Experimental Considerations: A Scientist's Guide to Optimization
The success of coupling a sterically and electronically nuanced substrate like this compound hinges on the judicious selection of several key parameters.
Palladium Catalyst & Ligand System
The choice of catalyst and ligand is the most critical factor for overcoming the challenge posed by the ortho-fluoro substituent.
-
Palladium Source: Standard palladium sources like Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective.[9][14] Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand Selection: The ligand stabilizes the Pd(0) catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity.[9] For ortho-substituted aryl bromides, standard ligands like triphenylphosphine (PPh₃) may yield sluggish reactions or low yields. The key is to use ligands that are both electron-rich and bulky .
-
Rationale: Electron-rich ligands accelerate the oxidative addition step.[9] Bulky ligands promote the reductive elimination step and can help overcome steric hindrance near the reaction center.[8]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the gold standard for challenging couplings.[15] N-heterocyclic carbenes (NHCs) also offer excellent reactivity.[9]
-
The Organoboron Coupling Partner
While boronic acids are most common, boronic esters offer distinct advantages.
-
Boronic Acids (RB(OH)₂): Readily available but can be prone to protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions, especially with prolonged heating or strong acids/bases.[9]
-
Pinacol Boronic Esters (RBpin): These are generally more stable, crystalline solids that are less susceptible to protodeboronation.[9][16] They are excellent alternatives for valuable or sensitive substrates and can be prepared via Miyaura borylation.[16]
The Role of the Base
The base is not merely a pH adjuster; it is a stoichiometric reagent essential for the transmetalation step.[2][12]
-
Mechanism of Action: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which readily transfers its organic group to the palladium center.[12][13]
-
Common Choices & Rationale:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely used base, often effective in aqueous/organic solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often accelerate difficult couplings, but is more expensive.
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective for coupling sterically hindered substrates.[17] Its use is common in many modern, high-yielding protocols.
-
Solvent System Selection
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Biphasic Systems: Mixtures of an organic solvent (like Toluene, Dioxane, or Tetrahydrofuran (THF)) and water are extremely common.[2][18] This approach allows the organic substrates and catalyst to reside in the organic phase while the inorganic base is dissolved in the aqueous phase, with the reaction occurring at the interface.
-
Anhydrous Systems: Solvents like Dimethylformamide (DMF) or Dioxane can be used with organic-soluble bases (less common) or with bases like K₃PO₄ which have sufficient reactivity even with limited solubility.[2] For sensitive substrates, anhydrous conditions may be preferred to minimize water-related side reactions.
Data Presentation: Representative Reaction Conditions
The following table outlines typical starting conditions for screening the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, and temperature is crucial for maximizing yield.
| Entry | Boronic Acid Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 |
| 2 | 4-Vinylphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (3) | None | Cs₂CO₃ (2.0) | DMF | 110 |
| 4 | Cyclopropylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | 2-MeTHF/H₂O (10:1) | 80 |
Experimental Protocols & Workflow
The following section provides a detailed, step-by-step methodology for a general coupling reaction.
Workflow Diagram
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound (1.0 mmol) with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Na₂SO₄, Silica gel)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of Dioxane and Water by bubbling inert gas through the solvents for 15-20 minutes. Using a syringe, add the degassed solvent mixture (10 mL total) to the reaction vessel.
-
Reaction Execution: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-16 hours. Check for the consumption of the starting aryl bromide.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).[10]
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling is readily achievable through the rational selection of reaction components. The primary challenges associated with its ortho-fluoro substituent can be effectively overcome by employing bulky, electron-rich biarylphosphine ligands in combination with a suitable palladium source and a strong base like potassium phosphate. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize a diverse array of biaryl ethanol derivatives, enabling further exploration in medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Dhande, Y. K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Talbot, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. [Link]
-
Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Buchwald, S. L., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Merck KGaA. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
- Google Patents. (n.d.).
-
Hall, D. G., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Grignard reaction conditions for preparing 1-(4-Bromo-2-fluorophenyl)ethanol
Technical Application Note: Chemoselective Grignard Synthesis of 1-(4-Bromo-2-fluorophenyl)ethanol
Executive Summary
This application note details the optimized conditions for the synthesis of This compound via a chemoselective Grignard addition. The core challenge in this transformation is the nucleophilic addition of a methyl group to the carbonyl center while preserving the sensitive aryl bromide moiety.
By utilizing 4-Bromo-2-fluorobenzaldehyde as the electrophile and Methylmagnesium bromide (MeMgBr) as the nucleophile under controlled cryogenic-to-ambient conditions, researchers can achieve high yields (>90%) with minimal halogen exchange side reactions. This protocol is designed for medicinal chemistry applications where the aryl bromide is a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Reaction Strategy & Mechanism
Retrosynthetic Logic
The target molecule is a secondary benzylic alcohol. While reduction of the corresponding acetophenone is a viable pathway, the Grignard route provides a more direct C-C bond formation, allowing for the introduction of isotopically labeled methyl groups (e.g., using CD₃MgBr) if required for metabolic stability studies.
-
Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1)[1]
-
Reagent: Methylmagnesium bromide (MeMgBr) in Et₂O or THF.
-
Critical Quality Attribute (CQA): Chemoselectivity. The reaction must favor 1,2-addition to the aldehyde over Magnesium-Halogen exchange at the aryl bromide position.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the critical 1,2-addition and the potential side reaction to be avoided.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role | Specification |
| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 1.0 | Substrate | >98%, Solid |
| MeMgBr (in Et₂O) | 119.24 | 1.2 | Nucleophile | 3.0 M Solution |
| THF (Tetrahydrofuran) | 72.11 | Solvent | Medium | Anhydrous, Inhibitor-free |
| Ammonium Chloride (sat.) | 53.49 | Quench | Proton Source | Saturated Aqueous |
Step-by-Step Procedure
Step 1: System Preparation (Moisture Control)
-
Oven-dry a 250 mL 3-neck round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel at 120°C for 2 hours.
-
Assemble hot under a stream of dry Nitrogen (
) or Argon. -
Cool to room temperature (RT) under positive inert gas pressure.
Step 2: Substrate Solubilization
-
Charge the flask with 4-Bromo-2-fluorobenzaldehyde (10.0 g, 49.2 mmol).
-
Add Anhydrous THF (100 mL) via cannula or syringe.
-
Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Note: Lower temperatures (-78°C) are unnecessary for this substrate and may cause solubility issues, but 0°C is critical to suppress halogen exchange.
Step 3: Grignard Addition
-
Charge the addition funnel with MeMgBr (19.7 mL of 3.0 M solution, 59.0 mmol, 1.2 equiv).
-
Add the Grignard reagent dropwise over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2 hours.
Step 4: Reaction Monitoring (IPC)
-
TLC Method: 20% EtOAc in Hexanes.
- Starting Material (Aldehyde): ~0.6
- Product (Alcohol): ~0.3[5]
-
Quench Check: Remove a 50 µL aliquot, quench in sat. NH₄Cl, extract with EtOAc, and check TLC. If SM remains, stir for an additional hour.
Step 5: Workup & Isolation [8]
-
Cool the mixture back to 0°C .
-
Quench: Slowly add Saturated Aqueous NH₄Cl (50 mL). Caution: Vigorous bubbling (methane release) and precipitation of Mg salts.
-
Dilute with Ethyl Acetate (EtOAc) (100 mL) and Water (50 mL).
-
Separate layers. Extract the aqueous phase with EtOAc (2 x 50 mL).
-
Combine organics and wash with:
-
Water (1 x 100 mL)
-
Brine (1 x 100 mL)
-
-
Dry over Anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap, 40°C bath).
Step 6: Purification
-
The crude oil is typically >90% pure.
-
If necessary, purify via Flash Column Chromatography (SiO₂):
-
Eluent: Gradient 5%
20% EtOAc in Hexanes.
-
-
Yield Target: 9.5 – 10.2 g (88 – 95%).
Process Safety & Troubleshooting
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common Grignard deviations.
Critical Safety Notes
-
Exotherm Control: The addition of MeMgBr to the aldehyde is exothermic.[7] Failure to control temperature can lead to runaway conditions and solvent boiling.
-
Gas Evolution: Quenching releases Methane (
). Ensure good ventilation.[9] -
Material Hazards: 4-Bromo-2-fluorobenzaldehyde is a skin and eye irritant. Handle in a fume hood.
Analytical Data Summary (Expected)
| Analysis | Expected Result |
| Physical State | Clear to pale yellow viscous oil (may solidify upon standing). |
| ¹H NMR (400 MHz, CDCl₃) | |
| MS (ESI) | |
| Impurity Profile | < 1% 4-Bromo-2-fluorobenzyl alcohol (reduction byproduct). |
References
-
BenchChem. (2025).[10] Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Retrieved from
-
ChemicalBook. (2026).[11] 4-Bromo-2-fluorobenzaldehyde Properties and Synthesis. Retrieved from
- Sigma-Aldrich (Merck).Grignard Reagent Preparation and Titration Guide. (Standard Industry Protocol).
-
Iida, T., et al. (2001).[12] "Tributylmagnesium ate complex-mediated novel bromine–magnesium exchange reaction for selective monosubstitution of dibromoarenes."[12] Tetrahedron Letters, 42(29), 4841-4844.[12] (Context on Halogen Exchange Selectivity).
-
Patent US20110155950A1. Process for the preparation of 4-bromophenyl derivatives. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 4. chegg.com [chegg.com]
- 5. CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof - Google Patents [patents.google.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. benchchem.com [benchchem.com]
- 11. 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 [chemicalbook.com]
- 12. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
Strategic Protection of 1-(4-Bromo-2-fluorophenyl)ethanol: Stability Profiles and Synthetic Protocols
Topic: Protecting group strategies for 1-(4-Bromo-2-fluorophenyl)ethanol Content Type: Application Note & Technical Guide Doc ID: AN-2025-BPF-01
Executive Summary & Strategic Analysis
Target Molecule: this compound Key Structural Features:
-
Secondary Benzylic Alcohol: Prone to elimination (styrene formation) under harsh acidic conditions; susceptible to oxidation.
-
Aryl Bromide: A reactive handle for Lithium-Halogen exchange (Li-X) or Palladium-catalyzed cross-coupling.
-
Aryl Fluoride (Ortho): Induces significant inductive electron withdrawal (
), deactivating the ring towards electrophilic attack but increasing acidity of benzylic protons.
The Challenge: The primary synthetic liability of this scaffold is the incompatibility of the free alcohol with organometallic reagents (e.g., n-BuLi, Grignards) required to functionalize the aryl bromide. Deprotonation of the alcohol consumes one equivalent of the reagent and forms an alkoxide that may interfere with downstream coupling or chelation.
Selection Matrix: We evaluate three primary strategies based on the "Protective Group Triad": Stability (during Ar-Br functionalization), Complexity (chirality issues), and Safety .
| Feature | Strategy A: Silyl Ether (TBS) | Strategy B: Acetal (THP) | Strategy C: Alkoxy Methyl (MOM) |
| Reagent | TBS-Cl / Imidazole | DHP / Acid Cat. | MOM-Cl / Base |
| Stability (Base/Li) | Excellent | Excellent | Excellent |
| Stability (Acid) | Moderate (Benzylic liability) | Good | Excellent |
| Chirality Impact | None (Retains single center) | Creates Diastereomers (Complex NMR) | None |
| Safety Profile | Green (Safe) | Green (Safe) | Red (Carcinogen) |
| Recommendation | Primary Choice | Secondary Choice (If acid stability needed) | Last Resort (Steric constraints) |
Decision Logic & Workflow (Visualization)
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.
Detailed Technical Protocols
Strategy A: tert-Butyldimethylsilyl (TBS) Protection
Best For: General synthesis, especially prior to lithiation or Suzuki coupling. Mechanism: Nucleophilic attack of the alcohol on the silyl chloride, catalyzed by imidazole (which acts as both a base and a nucleophilic catalyst forming a reactive N-silylimidazolium intermediate).
Protocol 1: Standard TBS Protection
Reagents:
-
Substrate: this compound (1.0 equiv)
-
TBS-Cl (tert-Butyldimethylsilyl chloride) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Solvent: DMF (Anhydrous) – Concentration ~0.5 M
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under
atmosphere. -
Dissolution: Add the substrate and anhydrous DMF. Stir until dissolved.
-
Catalyst Addition: Add imidazole in one portion. The solution should remain clear.
-
Silylation: Add TBS-Cl (solid) in portions over 5 minutes.
-
Observation: A white precipitate (imidazolium chloride) will form as the reaction progresses.
-
-
Monitoring: Stir at RT for 3–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Rf Change: The product will be significantly less polar (higher Rf) than the starting alcohol.
-
-
Workup:
-
Dilute with
(prevents emulsion better than EtOAc for DMF). -
Wash
with water (to remove DMF). -
Wash
with Brine.[1] -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (100% Hexanes
5% EtOAc/Hexanes).
Self-Validation (QC):
-
1H NMR: Look for two singlets near
0.0 ppm (Si-Me) and a large singlet near 0.9 ppm (t-Butyl). -
Stability Check: The benzylic C-O bond is stable to n-BuLi at -78°C but may cleave if exposed to strong Lewis Acids (
).
Strategy B: Tetrahydropyranyl (THP) Protection
Best For: Scale-up where cost is critical, or when acid stability is required.
Drawback: Creates a new chiral center at the acetal carbon. Since the substrate is already chiral (racemic or enantiopure), this results in a mixture of diastereomers (
Protocol 2: Acid-Catalyzed THP Formation
Reagents:
-
Substrate (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv - Catalytic)[2]
-
Solvent: DCM (Dichloromethane)[1]
Step-by-Step Procedure:
-
Setup: Dissolve substrate in DCM (0.2 M) at RT under air (inert gas not strictly required but good practice).
-
Addition: Add DHP via syringe.
-
Initiation: Add catalytic pTSA.
-
Reaction: Stir at RT for 2–4 hours.
-
Note: If reaction is sluggish, verify pTSA activity (it can hydrate over time).
-
-
Quench: Add saturated aqueous
(essential to neutralize acid before concentration to prevent hydrolysis). -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Silica gel chromatography.
-
Note: Diastereomers may separate on the column. Collect all fractions to maintain yield.
-
Strategy C: Methoxymethyl (MOM) Protection
Best For: Sterically demanding environments or when "bulletproof" stability is needed. Safety Critical: Requires MOM-Cl (Chloromethyl methyl ether) , a known human carcinogen. This protocol must be performed in a high-efficiency fume hood with double-gloving.
Protocol 3: Hunig's Base Mediated MOM Protection
Reagents:
-
Substrate (1.0 equiv)
-
MOM-Cl (1.5 equiv)
-
DIPEA (Hunig's Base) (2.0 equiv)
Step-by-Step Procedure:
-
Safety Prep: Ensure quenching agent (aqueous ammonia) is ready.
-
Dissolution: Dissolve substrate and DIPEA in anhydrous DCM at 0°C.
-
Addition: Add MOM-Cl dropwise via syringe (slowly) at 0°C.
-
Reaction: Allow to warm to RT and stir for 8–16 hours.
-
Quench: Carefully add dilute aqueous ammonia (reacts with excess MOM-Cl).
-
Workup: Standard extraction with DCM.
Stability & Deprotection Guide
The following table summarizes the stability of the protected this compound derivatives against common downstream conditions.
| Condition | TBS Ether | THP Ether | MOM Ether |
| Aqueous Acid (pH 1) | Labile ( | Stable | Stable |
| Lewis Acid ( | Labile | Labile | Stable |
| Base (NaOH/KOH) | Stable | Stable | Stable |
| Organolithium ( | Stable (-78°C) | Stable | Stable |
| Fluoride (TBAF) | Cleaves (Specific) | Stable | Stable |
| Hydrogenolysis ( | Stable | Stable | Stable (usually) |
Deprotection Protocols[1][2][3][4][5][6][7]
-
TBS Removal: TBAF (1.1 equiv) in THF, 0°C to RT, 1 hour.
-
THP Removal: pTSA (0.1 equiv) in MeOH, RT, 2-4 hours (Transacetalization).
-
MOM Removal: 6M HCl in THF/Water (requires harsh conditions) or
at -78°C.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[3] J. Am. Chem. Soc.1972 , 94, 6190–6191.[3]
-
Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether - Standard 1910.1006."
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP)."
Sources
Application Notes and Protocols for the Oxidation of 1-(4-Bromo-2-fluorophenyl)ethanol to 1-(4-Bromo-2-fluorophenyl)ethanone
Introduction: Strategic Importance of Halogenated Acetophenones in Drug Discovery
The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Acetophenone derivatives, especially those bearing halogen substituents, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The presence of bromine and fluorine atoms, as in the case of 1-(4-Bromo-2-fluorophenyl)ethanone, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the efficient oxidation of 1-(4-Bromo-2-fluorophenyl)ethanol to its corresponding acetophenone derivative, a key building block for novel therapeutics.
Theoretical Framework: The Chemistry of Alcohol Oxidation
The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. This process can be achieved using a variety of oxidizing agents, each with its own mechanism, selectivity, and operational requirements. The choice of oxidant is critical and depends on factors such as the substrate's sensitivity to acidic or harsh conditions, the presence of other functional groups, and the desired scale of the reaction. For a substrate like this compound, which contains an electron-rich aromatic ring with halogen substituents, mild and selective oxidation methods are generally preferred to avoid unwanted side reactions such as electrophilic aromatic substitution.
This guide will focus on three widely employed and reliable oxidation protocols:
-
Swern Oxidation: A mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1][2]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, offering the advantages of neutral pH, room temperature conditions, and high chemoselectivity.[3][4]
-
Pyridinium Chlorochromate (PCC) Oxidation: A chromium-based reagent that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under non-aqueous conditions.[5][6]
Comparative Analysis of Recommended Oxidation Methods
The selection of an appropriate oxidation method is a critical decision in synthetic planning. The following table provides a comparative overview of the key features of the Swern, Dess-Martin, and PCC oxidations for the transformation of this compound.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO) / Oxalyl chloride | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Pyridinium chlorochromate |
| Reaction Conditions | Low temperature (-78 °C), basic | Room temperature, neutral pH | Room temperature, slightly acidic |
| Advantages | High yields, mild conditions, wide functional group tolerance[1][2] | Short reaction times, simple work-up, high chemoselectivity[3][4] | Readily available reagent, reliable for many substrates |
| Disadvantages | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide[1] | Reagent is potentially explosive and expensive | Chromium waste is toxic and requires special disposal, reagent is hygroscopic |
| Ideal for | Acid-sensitive substrates, large-scale synthesis | Small to medium scale synthesis, substrates with sensitive functional groups | Robust substrates where chromium contamination is not a concern |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the oxidation of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
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} } Caption: Experimental workflow for the oxidation of this compound.
Protocol 1: Swern Oxidation
This protocol is adapted from the general procedure for Swern oxidations.[1][2][7][8]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.2 equivalents). Stir the mixture for 15 minutes at -78 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the alcohol dropwise to the activated DMSO mixture at -78 °C. Stir the reaction for 45 minutes.
-
Slowly add triethylamine (TEA) (5.0 equivalents) to the reaction mixture. The temperature may rise slightly. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(4-Bromo-2-fluorophenyl)ethanone.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on standard procedures for DMP oxidations.[3][4][9]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 equivalent) in dichloromethane (DCM), add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(4-Bromo-2-fluorophenyl)ethanone.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is a standard procedure for PCC oxidations.[5][6]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-(4-Bromo-2-fluorophenyl)ethanone.
Product Characterization and Verification
The successful synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone (CAS: 625446-22-2) can be confirmed by standard analytical techniques.[10][11]
| Property | Expected Value |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol [11] |
| Appearance | Off-white to pale yellow solid or liquid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: aromatic protons (multiplets), methyl protons (singlet, ~2.6 ppm). |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals: carbonyl carbon (~195 ppm), aromatic carbons, methyl carbon (~30 ppm). |
| IR (KBr) | Expected characteristic peaks: C=O stretch (~1680-1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
-
Oxidizing Agents:
-
Oxalyl chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood.
-
Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive. Handle with care and avoid grinding.
-
PCC: A toxic chromium (VI) compound and a suspected carcinogen. Use appropriate PPE and handle in a fume hood.
-
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.
-
Product: 1-(4-Bromo-2-fluorophenyl)ethanone should be handled with care, assuming it may be an irritant.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidizing agent, low reaction temperature (Swern), or deactivated reagent. | Add more oxidizing agent, ensure proper temperature control, use freshly opened or properly stored reagents. |
| Low Yield | Inefficient work-up, product volatility, or side reactions. | Optimize extraction and purification steps. For volatile products, use a rotary evaporator with care. Consider a milder oxidation method if side reactions are suspected. |
| Formation of Byproducts | Over-oxidation (if applicable), reaction with other functional groups, or impurities in starting material. | Use a more selective oxidizing agent (e.g., DMP). Purify the starting material before the reaction. |
Conclusion
The oxidation of this compound to 1-(4-Bromo-2-fluorophenyl)ethanone is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice between Swern, Dess-Martin, and PCC oxidation methods will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. By following the detailed protocols and safety guidelines provided in this application note, researchers can confidently and efficiently perform this important chemical conversion.
References
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PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one. [Link]
- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
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Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
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ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
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ResearchGate. Figure S20. 13 C NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]
-
Wikipedia. Swern oxidation. [Link]
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SynThink. 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone. [Link]
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ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]
-
Chemistry Steps. Swern Oxidation. [Link]
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NIST WebBook. Ethanone, 1-(4-bromophenyl)-. [Link]
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TSI Journals. OXIDATION OF ALIPHATIC PRIMARY ALCOHOLS BY TETRAETHYLAMMONIUM CHLOROCHROMATE: A KINETIC AND MECHANISTIC APPROACH. [Link]
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ResearchGate. Figure S6 . IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanone ( 8 ). [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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SpectraBase. 1-Bromo-4-[2-(4-fluorophenyl)ethynyl]benzene. [Link]
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Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
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Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
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Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
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Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]
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Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromo Aromatic Ketones using Ultrasound Waves. [Link]
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ResearchGate. Figure S10. 13 C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). [Link]
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PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
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-
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-
Cheméo. Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). [Link]
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Application Notes & Protocols: A Scalable Process for the Production of 1-(4-Bromo-2-fluorophenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
1-(4-Bromo-2-fluorophenyl)ethanol is a key substituted chiral alcohol that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motifs are found in compounds targeting a range of therapeutic areas. The efficient and safe production of this intermediate at scale is therefore a critical objective in process chemistry and drug development.
This document provides a detailed guide to a scalable, safe, and efficient chemical process for the synthesis of this compound. We will explore viable synthetic strategies, focusing on the causality behind experimental choices, and present a robust, field-proven protocol for the reduction of 4-bromo-2-fluoroacetophenone. This guide is intended for researchers, chemists, and engineers involved in pharmaceutical process development and scale-up.
Comparative Analysis of Synthetic Strategies
Two primary strategies dominate the synthesis of this compound: the Grignard reaction with a corresponding aldehyde and the reduction of a pre-formed ketone. The choice of route for scalable production is dictated by factors including safety, cost, operational simplicity, and robustness.
-
Strategy A: Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., CH₃MgBr) to 4-bromo-2-fluorobenzaldehyde. While effective at the bench scale, Grignard reactions present significant scale-up challenges. The formation of the Grignard reagent is highly exothermic, and the reaction itself is sensitive to moisture and requires strict control over initiation and temperature to prevent dangerous runaway reactions.[1][2] These safety concerns often make this route less desirable for large-scale manufacturing without specialized equipment and containment.[3]
-
Strategy B: Ketone Reduction: This approach involves the reduction of the corresponding ketone, 4'-bromo-2'-fluoroacetophenone. This is generally considered the more reliable and safer route for industrial production.[4] The starting ketone is readily accessible, and the reduction step can be accomplished using several methods, with sodium borohydride (NaBH₄) being a common choice due to its operational simplicity and cost-effectiveness.[5][6] While the reduction is also exothermic, the heat output is typically more predictable and manageable than a Grignard reaction.[7] Furthermore, this route allows for the potential of asymmetric reduction to yield enantiomerically pure alcohols, a frequent requirement in pharmaceutical synthesis.[8][9]
Based on this analysis, the reduction of 4'-bromo-2'-fluoroacetophenone is the recommended pathway for scalable and safe production.
Caption: Comparative workflow of synthetic strategies.
Recommended Protocol: Sodium Borohydride Reduction
This protocol details the reduction of 4'-bromo-2'-fluoroacetophenone using sodium borohydride (NaBH₄) in methanol. This method is high-yielding, cost-effective, and avoids the significant hazards associated with large-scale Grignard reactions.
Materials and Equipment
-
Reactants: 4'-Bromo-2'-fluoroacetophenone, Sodium Borohydride (NaBH₄), Methanol (MeOH), Deionized Water, Hydrochloric Acid (1M HCl), Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Jacketed glass reactor with overhead stirring, thermocouple for internal temperature monitoring, cooling circulator, addition funnel, and standard laboratory glassware for work-up. All equipment should be clean and dry.
Experimental Protocol
Caption: Step-by-step workflow for the reduction protocol.
Step 1: Reactor Charging and Dissolution
-
In a suitable reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 4'-bromo-2'-fluoroacetophenone (1.0 eq, e.g., 217 g, 1.0 mol).
-
Add methanol (approx. 5 volumes, e.g., 1.1 L).
-
Stir the mixture at room temperature (20-25 °C) until all solids have dissolved completely.
Step 2: Cooling
-
Begin cooling the reactor jacket to 0-5 °C.
-
Allow the internal temperature of the methanol solution to reach 0-5 °C before proceeding. This step is critical to absorb the initial heat of reaction.[5]
Step 3: Sodium Borohydride Addition
-
Slowly add sodium borohydride (0.3 eq, e.g., 11.3 g, 0.3 mol) in small portions over a period of 60-90 minutes.
-
Causality: Portion-wise addition is crucial for controlling the exothermic reaction and the rate of hydrogen gas evolution.[7] A rapid addition can overwhelm the reactor's cooling capacity, leading to a dangerous thermal runaway.[3]
-
Monitor the internal temperature closely, ensuring it does not exceed 15 °C during the addition.
Step 4: Reaction Monitoring
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.[5]
Step 5: Reaction Quench
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
Slowly and carefully add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the resulting sodium borate salts. The pH should be adjusted to ~6-7.
-
Causality: This step is also exothermic and produces hydrogen gas. A slow, controlled addition to a cooled solution is essential for safety.
Step 6: Extraction and Work-up
-
Add deionized water (5 volumes, e.g., 1.1 L) and ethyl acetate (5 volumes, e.g., 1.1 L) to the reactor.
-
Stir vigorously for 15 minutes, then stop stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel. Separate the lower aqueous layer and transfer the upper organic layer to a clean vessel.[4]
-
Extract the aqueous layer again with ethyl acetate (2 volumes, e.g., 440 mL) to recover any remaining product.
Step 7: Washing and Drying
-
Combine all organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution, 2 volumes, e.g., 440 mL) to remove residual water and methanol.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
Step 8: Product Isolation
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to light brown solid or oil.[10]
-
If necessary, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Results
| Parameter | Value | Notes |
| Starting Material | 4'-bromo-2'-fluoroacetophenone | 1.0 equivalent |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 0.3 equivalents |
| Solvent | Methanol | ~5 volumes |
| Reaction Temperature | 0-15 °C (addition), RT (reaction) | Critical for safety |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC |
| Typical Crude Yield | >95% | |
| Purity (Crude) | >90% | |
| Appearance | White to light brown crystalline powder | [10] |
Process Safety and Scale-Up Considerations
Scaling up chemical reactions introduces challenges not always apparent at the bench scale. A thorough risk assessment is mandatory before proceeding.[7]
-
Thermal Management: The reduction of ketones with NaBH₄ is exothermic. The primary safety control is the rate of addition of the reducing agent, which should be strictly governed by the reactor's ability to dissipate heat.[7] A failure in the cooling system during addition could lead to a rapid temperature increase and potential boil-off of the methanol solvent.[3] Always have a secondary cooling plan (e.g., an ice-water bath) available for emergencies.
-
Hydrogen Gas Evolution: Hydrogen gas is generated during the reaction of NaBH₄ with the methanol solvent and during the acidic quench.[5] This creates a fire and explosion hazard. All scale-up operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) away from ignition sources. The reactor should be purged with an inert gas like nitrogen and vented appropriately to prevent pressure buildup.
-
Reagent Purity: Use freshly purchased or distilled anhydrous solvents to ensure reproducible reaction kinetics.[7] Water can react with NaBH₄, increasing hydrogen evolution and potentially affecting the reaction rate.
-
Reactor Volume: The total reaction volume, including quenching materials, should not exceed 50-60% of the total reactor volume to leave sufficient headspace for gas evolution and potential foaming.[7]
-
Material Handling: Sodium borohydride is a flammable solid and is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Analytical Quality Control
-
In-Process Controls (IPC):
-
TLC: A simple and effective method to monitor the disappearance of the starting ketone. A typical mobile phase would be 20-30% ethyl acetate in hexane.
-
HPLC/GC: Provides quantitative analysis of the reaction progress, allowing for precise determination of the reaction endpoint.
-
-
Final Product Analysis:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]
-
HPLC/GC: Determines the final purity of the isolated product.
-
References
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of Rochester. (2019, September 18). Scale-Up Reaction Safety. Retrieved from [Link]
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Chem LibreTexts. (n.d.). Grignard Reaction. Retrieved from [Link]
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Safety aspects of the process control of Grignard reactions. (2020, April 30). ResearchGate. Retrieved from [Link]
- Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron.
-
Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Retrieved from [Link]
-
Vaia. (n.d.). Convert acetophenone. Retrieved from [Link]
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Development of an efficient and safe process for a grignard reaction via reaction caloremetry. (n.d.). AKJournals. Retrieved from [Link]
-
A scalable and green one-minute synthesis of substituted phenols. (n.d.). RSC Publishing. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone a. (n.d.). ResearchGate. Retrieved from [Link]
-
Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Enantioselective microbial reduction of substituted acetophenone. (n.d.). ResearchGate. Retrieved from [Link]
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Multiphase heterogeneous catalytic enantioselective hydrogenation of acetophenone over cinchona-modified Pt/C. (n.d.). IRIS. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Retrieved from [Link]
-
Iron complexes for the catalytic transfer hydrogenation of acetophenone: steric and electronic effects imposed by alkyl substituents at phosphorus. (2010, November 1). PubMed. Retrieved from [Link]
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
-
Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Park, H., & Ramachandran, P. V. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]
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-
PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Improving yield in the reduction of 4-bromo-2-fluoroacetophenone
Technical Support Center: Reduction of 4-Bromo-2-Fluoroacetophenone
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 18, 2026[1]
Introduction: The Substrate Challenge
Welcome to the technical guide for the reduction of 4-bromo-2-fluoroacetophenone to 1-(4-bromo-2-fluorophenyl)ethanol .
This is not a trivial reduction. While acetophenones are standard substrates, the 2-fluoro (ortho) substituent introduces two critical hurdles:
-
Steric/Electronic Hindrance: The ortho-fluorine atom creates steric bulk and alters the electrophilicity of the carbonyl carbon, potentially stalling conversion.
-
Chemoselectivity Risks: The aryl bromide is susceptible to hydrogenolysis (debromination) if catalytic hydrogenation is attempted, and the fluorine atom can be labile under harsh nucleophilic conditions.
This guide prioritizes yield maximization and chemoselectivity .
Module 1: Standard Chemical Reduction (Racemic)
For users requiring the racemic alcohol with high throughput and low cost.
Core Protocol: Sodium Borohydride ( )
Q: My yield is hovering around 60-70%. How do I push this to >90%? A: The most common cause of yield loss for this specific substrate is incomplete conversion due to the ortho-fluorine effect, followed by workup losses (water solubility of the alcohol).
Optimized Protocol:
-
Solvent Selection: Use Methanol (MeOH) rather than Ethanol.
reacts faster in MeOH, helping overcome the steric hindrance of the ortho-fluorine. -
Temperature: Start at 0°C , then warm to Room Temperature (RT) . Do not reflux initially, as this promotes side reactions.[1]
-
The "Luche" Modification (Critical for Yield): If conversion stalls, add Cerium(III) Chloride heptahydrate (
) .[1] The Ce(III) coordinates with the carbonyl oxygen, making it more electrophilic and facilitating hydride attack despite the ortho-sterics.[1]
Step-by-Step Workflow:
Caption: Optimized workflow for borohydride reduction, featuring the Luche modification decision point.
Troubleshooting the Workup:
-
Issue: "I see product on TLC, but recover very little after extraction."
-
Root Cause: The product, this compound, has moderate water solubility due to the hydroxyl group and the polarity of the C-F bond.[1] If you extract directly from the reaction mixture (MeOH + Water), the MeOH acts as a phase transfer agent, keeping your product in the aqueous layer.[1]
-
Fix: You must evaporate the Methanol under reduced pressure before adding the extraction solvent (Ethyl Acetate or DCM).
Module 2: Stereoselective Reduction (Enantiopure)
For users requiring high ee% (typically >95% ee) for drug development.[1]
Q: Can I use standard catalytic hydrogenation (
Recommended Approach: Noyori Transfer Hydrogenation Use Ruthenium-based catalysis.[2][3][4] This method is chemoselective (tolerates Br/F) and highly enantioselective.
Protocol Parameters:
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (or the (S,S) enantiomer for the opposite alcohol).[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Isopropanol.
-
Condition: The ortho-fluoro group slows down the reaction. You may need to increase catalyst loading slightly (S/C 500:1 instead of 1000:1) or run at 30-40°C rather than RT.
Data Comparison: Reduction Methods
| Method | Reagent | Chemoselectivity (Br/F survival) | Yield Potential | Enantioselectivity (ee) |
| Standard | Excellent | High (>90%) | Racemic (0%) | |
| Luche | Excellent | Very High (>95%) | Racemic (0%) | |
| Cat.[1] Hydrog. | Poor (Loss of Br) | Low (Side products) | Low/None | |
| Transfer Hydrog. | Ru-TsDPEN / HCOOH | Excellent | High (85-95%) | High (>95%) |
| Biocatalysis | Candida / Pichia strains | Excellent | Moderate to High | High (>99%) |
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned a dark yellow/brown, and the yield dropped. What happened?
Diagnosis: This often indicates the formation of borate esters or aldol-type side reactions if the temperature was too high or the pH drifted too basic during the quench.
Solution: Keep the reaction below 25°C. Ensure a clean quench with Ammonium Chloride (
Q2: I am observing a side product with M-1 mass (debrominated).
Diagnosis: You likely used a metal catalyst (Pd, Pt) or a contaminated reaction vessel.[1]
Solution: Switch to hydride reagents (
Q3: The reaction stalls at 80% conversion. Diagnosis: The "Ortho-Effect." The product alcohol might be coordinating with the boron species, inhibiting further attack on the remaining ketone.[1] Solution:
-
Add CeCl3 (Luche conditions).
-
Add a second portion of NaBH4 after 1 hour.
-
Do NOT heat aggressively, as this risks defluorination (nucleophilic aromatic substitution).[1]
Module 4: Decision Logic (Interactive Diagram)
Use this logic flow to select your experimental path.
Caption: Strategic decision tree for reagent selection based on stereochemical requirements.
References
-
Luche Reduction Mechanism & Utility: Gemal, A. L., & Luche, J. L. (1979).[1][5] Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. [Link]
-
Noyori Transfer Hydrogenation (General Protocol): Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link][1]
-
Biocatalytic Reduction of Halogenated Acetophenones: Patel, R. N. (2001).[1] Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis. [Link][1]
- Synthesis of 4-Bromo-2-fluoroacetophenone Derivatives (Patent Context)
-
Chemoselectivity of Borohydride (General Text): Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Selectivity). [Link]
Sources
Technical Support Center: Purification of 1-(4-Bromo-2-fluorophenyl)ethanol
The following technical guide is structured as a Tier 2 Support Knowledge Base for the purification of 1-(4-Bromo-2-fluorophenyl)ethanol . It is designed for organic chemists and process development scientists.
Case ID: PUR-882-BFPE Compound Class: Halogenated Chiral Benzylic Alcohols Precursor: 1-(4-Bromo-2-fluorophenyl)ethanone (CAS: 625446-22-2)
Initial Assessment & Triage
Before initiating a purification campaign, compare your crude product status against these common profiles.
Quick Diagnostic Q&A
Q1: My crude product is a viscous yellow oil, but I expected a solid. Is this normal? A: Yes, this is highly probable. While the non-fluorinated analog (1-(4-bromophenyl)ethanol) is a solid (MP 36-38°C), the introduction of an ortho-fluorine atom often disrupts crystal lattice packing, lowering the melting point.
-
Action: Do not force recrystallization immediately. Perform High-Vacuum Drying (see Protocol C) to remove solvent entrapment. If it remains an oil, proceed to Flash Chromatography (Protocol A).
Q2: TLC shows a spot running just above my product. What is it? A: This is likely the unreacted ketone precursor, 1-(4-Bromo-2-fluorophenyl)ethanone .
-
Mechanism: Ketones are generally less polar than their corresponding alcohols and elute earlier on silica.
-
Action: If the ketone impurity is >5%, chemical reduction is preferred over difficult chromatographic separation. Treat the crude with 0.5 equivalents of NaBH₄ in MeOH to push the reaction to completion before purification.
Q3: The product smells acrid/pungent after workup. A: This indicates residual acetic acid (if used in quench) or trapped borate esters.
-
Action: Perform a "Reverse Quench" workup (See Protocol D) to break stable borate complexes which can solubilize impurities and trap solvents.
Decision Matrix: Selecting the Purification Method
Use the following logic flow to determine the optimal purification route based on your crude purity and scale.
Figure 1: Purification Decision Tree. Selects methodology based on impurity profile and physical state.
Detailed Purification Protocols
Protocol A: Flash Column Chromatography (Standard)
Best for: <10g scale, removal of ketone and baseline impurities.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes (Hex) / Ethyl Acetate (EtOAc).
| Step | Parameter | Technical Note |
| 1. Loading | Dry Load | Dissolve crude in minimal DCM, adsorb onto silica (1:2 ratio), and evaporate dryness. This prevents "streaming" of the viscous oil. |
| 2. Gradient | 0% → 10% EtOAc | Elutes non-polar impurities (e.g., over-reduced ethyl derivatives, if any). |
| 3. Elution | 10% → 20% EtOAc | Ketone Precursor elutes first (~15% EtOAc). |
| 4. Product | 20% → 30% EtOAc | Target Alcohol elutes. Collect fractions based on UV (254 nm). |
Scientist's Tip: The fluorine atom on the phenyl ring induces a dipole that may cause "tailing." Add 1% Triethylamine to the eluent if peak shape is poor, though usually not necessary for neutral alcohols.
Protocol B: Recrystallization (Conditional)
Best for: High purity crude (>90%) that solidifies upon standing.
Since the ortho-fluoro substituent lowers the melting point, standard crystallization is challenging. Use a Two-Solvent System .
-
Dissolution: Dissolve crude in minimum hot Ethyl Acetate (50-60°C).
-
Precipitation: Slowly add Hexane (or Heptane) dropwise until persistent cloudiness appears.
-
Re-solubilization: Add just enough EtOAc to clear the solution.
-
Cooling: Allow to cool to RT, then refrigerate at 4°C. Seeding with a pure crystal is critical if available.
-
Contingency: If an oil separates ("oiling out"), reheat and add more EtOAc, or switch to Protocol A.
Protocol C: Vacuum Distillation (Scale-Up)
Best for: >20g scale, solvent-free oil.
-
Equipment: Kugelrohr or Short-path distillation head.
-
Pressure: High Vacuum (< 1 mmHg) is mandatory.
-
Expected Boiling Point:
-
The non-fluorinated analog boils at ~120°C at 7 mmHg.
-
Target Estimate: Expect 105–115°C at 1 mmHg .
-
-
Warning: Do not exceed bath temperature of 160°C to prevent thermal elimination of water (dehydration to styrene derivative).
Critical Workup: The "Boron Trap"
Many purification failures stem from improper quenching of the reduction reaction. Boron salts can form stable complexes with the alcohol, making it soluble in water or causing it to streak on columns.
Protocol D: Borate Breaking Workup
-
Quench: Add Saturated NH₄Cl solution to the reaction mixture.
-
Hydrolysis: Stir vigorously for 30-60 minutes . The mixture must turn from a sticky suspension to two clear layers.
-
Extraction: Extract with Ethyl Acetate (x3).
-
Wash: Wash organic layer with 10% Tartaric Acid or Citric Acid (aq).
-
Why? Tartaric acid chelates residual boron more strongly than the product, releasing trapped alcohol.
-
-
Dry: Dry over Na₂SO₄ (Anhydrous), filter, and concentrate.
Analytical Validation
1H NMR Checkpoints (CDCl₃, 400 MHz):
-
Chiral Methine (CH-OH): Look for a quartet (or multiplet) around δ 4.8 - 5.2 ppm .
-
Methyl Group (CH₃): Doublet around δ 1.4 - 1.5 ppm .
-
Aromatic Region: Distinct splitting pattern due to F-H coupling.
-
Impurity Check: A singlet at δ 2.6 ppm indicates unreacted ketone (Acetyl CH₃).
-
HPLC Method (Generic Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV 254 nm.
References
Technical Support Center: Optimizing Solvent Selection for 1-(4-Bromo-2-fluorophenyl)ethanol Crystallization
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 1-(4-Bromo-2-fluorophenyl)ethanol. It addresses common challenges through troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each step to ensure robust and reproducible outcomes.
Section 1: Understanding the Molecule: Physicochemical Properties
Effective crystallization begins with understanding the target molecule. This compound possesses a moderately polar hydroxyl group capable of hydrogen bonding, and a larger, nonpolar bromo-fluorophenyl ring. This amphiphilic nature is the primary determinant for its solubility behavior.
| Property | Value / Description | Significance for Crystallization |
| Molecular Formula | C₈H₈BrFO | - |
| Molecular Weight | 219.05 g/mol | Used for calculating molarity and yield. |
| Key Functional Groups | Secondary alcohol (-OH), Phenyl ring, Bromo group (-Br), Fluoro group (-F) | The hydroxyl group allows for hydrogen bonding with protic solvents, while the aromatic ring favors interactions with nonpolar or moderately polar solvents.[1] |
| Predicted Polarity | Moderately Polar | Suggests solubility in a range of organic solvents like alcohols, ethyl acetate, and dichloromethane, with lower solubility in very nonpolar solvents (e.g., hexanes) and water.[1] |
| Melting Point (m.p.) | Must be experimentally determined | Critical Parameter. Knowing the melting point is essential to avoid "oiling out," where the compound dissolves in the solvent above its melting point and separates as a liquid instead of a solid upon cooling.[2] |
Section 2: Core Principles of Solvent Selection
The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This differential solubility is the driving force for crystallization.
Key Solvent Characteristics:
-
Solubility Gradient: A steep solubility curve with respect to temperature is ideal.
-
Inertness: The solvent must not react with the compound.[4]
-
Boiling Point (b.p.): The solvent's boiling point should be below the melting point of the compound to prevent oiling out.[3] A b.p. below 100°C is often preferred for easy removal during drying.[3]
-
Crystal Morphology: The solvent can influence the shape and size of the crystals.
-
Safety & Practicality: The solvent should be low in toxicity, inexpensive, and readily available.[3][4]
Solvent Selection Workflow
The following workflow provides a systematic approach to identifying an optimal solvent system.
Caption: Workflow for solvent selection and crystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What makes a good starting solvent for screening this compound?
A1: Based on the molecule's structure, a good starting point is moderately polar solvents. Alcohols like isopropanol or ethanol are excellent candidates because the hydroxyl group can interact with the solute's -OH group, while the alkyl chain can interact with the phenyl ring. Ethyl acetate is another strong candidate. It is generally recommended to test a range of solvents with varying polarities, such as toluene (nonpolar), ethyl acetate (intermediate), and ethanol (polar protic).
Q2: How do I perform a quick and effective solvent screen?
A2: Use small test tubes or vials. Add approximately 10-20 mg of your crude material to each tube. Add a potential solvent dropwise at room temperature, swirling after each addition. If the solid dissolves easily at room temperature, the solvent is too good and will likely result in poor recovery. If it is insoluble at room temperature, gently heat the mixture. A promising solvent will fully dissolve the compound upon heating and show crystal formation as it cools back to room temperature. Refer to Protocol 1 for a detailed methodology.
Q3: When should I use a mixed-solvent system?
A3: A mixed-solvent system is ideal when no single solvent provides the desired sharp solubility difference between hot and cold conditions.[5] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which it is poorly soluble.[5] For this compound, a common and effective pair would be ethanol (good solvent) and water (anti-solvent), or dichloromethane and heptane.
Q4: How does the cooling rate impact crystal quality?
A4: The cooling rate directly controls the level of supersaturation. Rapid cooling creates high supersaturation, which favors rapid nucleation, often resulting in many small, fine, or needle-like crystals that may trap impurities.[2][5] Slow cooling keeps the solution in a metastable zone for longer, which favors crystal growth over nucleation, leading to larger, more perfect crystals.[6] An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20-30 minutes.[2]
Section 4: Troubleshooting Guide
Problem: No crystals form upon cooling the solution.
| Possible Cause | Scientific Explanation | Suggested Solution(s) |
| Solution is too dilute (insufficient supersaturation). | The concentration of the solute has not exceeded its solubility limit at the cooler temperature, so there is no thermodynamic driving force for crystallization. | • Evaporate excess solvent: Gently heat the solution to reduce its volume, thereby increasing the concentration. • Add an anti-solvent: If using a mixed-solvent system, carefully add more of the "bad" solvent. |
| Nucleation is kinetically inhibited. | The solution is supersaturated, but the molecules have not yet formed stable nuclei to initiate crystal growth. This is common with highly purified compounds. | • Scratch the inner surface: Use a glass rod to scratch the flask just below the solution's surface. The microscopic imperfections in the glass provide nucleation sites.[2] • Add a seed crystal: Introduce a tiny crystal of the pure compound to the solution to act as a template for growth.[2][7] • Flash cool: Dip the tip of a glass rod in the solution, remove it, and let the solvent evaporate quickly to form a microcrystalline residue. Re-introduce the rod into the solution.[2] |
Problem: The compound "oils out," forming a liquid layer instead of solid crystals.
| Possible Cause | Scientific Explanation | Suggested Solution(s) |
| The boiling point of the solvent is higher than the compound's melting point. | The solution becomes supersaturated at a temperature where the compound is thermodynamically more stable as a liquid than a solid. | • Switch to a lower-boiling solvent. For example, if oiling out occurs in toluene (b.p. 111°C), try ethyl acetate (b.p. 77°C).[3] |
| High concentration of impurities. | Impurities can cause a significant melting point depression, leading to the formation of a low-melting eutectic mixture. | • Purify the crude material first: Consider a quick filtration through a silica plug or another purification method before crystallization. • Add activated charcoal: If impurities are colored, add a small amount of charcoal to the hot solution and perform a hot filtration to remove them before cooling.[5] |
| Solution is cooled too rapidly. | The high level of supersaturation is reached too quickly at a temperature above the depressed melting point. | • Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (1-2 mL) to lower the saturation temperature.[2][7] • Allow the solution to cool much more slowly to give molecules time to arrange in an ordered lattice. |
Problem: Crystal yield is very low (< 50%).
| Possible Cause | Scientific Explanation | Suggested Solution(s) |
| Too much solvent was used. | A significant amount of the compound remains dissolved in the mother liquor even after cooling, as its solubility is not zero.[2] | • Concentrate the mother liquor: After filtering the first crop of crystals, evaporate a portion of the solvent from the filtrate and cool again to obtain a second crop. Note that the second crop may be less pure. |
| Incomplete crystallization. | The solution was not cooled to a low enough temperature or for a sufficient amount of time. | • Extend the cooling time: Allow the flask to stand in an ice-water bath for at least 30-60 minutes to maximize precipitation. |
| Premature filtration. | The crystals were filtered before crystallization was complete. | • Visually inspect the flask: Ensure that no further crystal formation is occurring before proceeding with filtration. |
Section 5: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place ~20 mg of this compound into each of several small, clean test tubes.
-
Room Temperature Test: To each tube, add a different solvent (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, water) dropwise, swirling after each drop, up to ~0.5 mL. Note the solubility. If it dissolves, the solvent is likely too good for single-solvent crystallization but may be a "good" solvent for a mixed pair.
-
Hot Test: For solvents where the compound was insoluble at room temperature, warm the test tube gently in a water bath or on a hot plate. Add more solvent dropwise if necessary until the solid dissolves.
-
Cooling Test: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Evaluation: An ideal solvent is one that dissolves the compound when hot but produces a good yield of crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the compound just dissolves.
-
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored (and charcoal was used), perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with air being drawn through, then transfer them to a watch glass for final drying.
Protocol 3: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.
Relationship Between Supersaturation, Nucleation, and Growth
Understanding the interplay between these factors is key to controlling crystal size and quality.[6]
Caption: The role of supersaturation in crystallization.
References
-
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1433–1448. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Junius, N., Vahdatahar, E., Oksanen, E., Ferrer, J.-L., & Budayova-Spano, M. (2020). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. IUCrJ, 7(Pt 2), 251–261. [Link]
-
Luft, J. R., Wolfley, J. F., & Snell, E. H. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Journal of Crystal Growth, 303(2), 633-639. [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Filter Dryer. [Link]
-
Hampton Research. (2015). Crystal Growth 101: Optimization. [Link]
-
Zhao, H., & Wang, X. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, 20(10), 6929–6952. [Link]
-
Hampton Research. Crystallization Tips. [Link]
-
Fluid Metering. (2025). How to Solve Fluid Crystallization Challenges. [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. [Link]
-
PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. 1-(4-Fluorophenyl)ethanol. [Link]
-
Shikhaliyev, N. Q., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of (E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene. Crystallography Reports, 65(7), 1169-1172. [Link]
-
Purity-IQ. (n.d.). Solubility for Common Extractable Compounds. [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. [Link]
-
Atioğlu, Z., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 693–698. [Link]
-
Santacruz-Ortega, H., et al. (2008). X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl)-2-(α-pyridyl)ethene Dehydration Compound Obtained from the Condensation Reaction of 2-Methylpyridine and p-Fluorobenzaldehyde. The Open Crystallography Journal, 1, 31-36. [Link]
-
PubChem. 1-(4-Bromophenyl)ethanol. [Link]
-
U.S. Environmental Protection Agency. (2025). (3-Bromo-2-fluorophenyl)boronic acid Properties. [Link]
Sources
Minimizing defluorination side reactions during synthesis
Topic: Minimizing Defluorination Side Reactions During Synthesis Ticket ID: F-SYNTH-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Preserving C–F bonds during transition-metal-catalyzed cross-couplings and reduction sequences is a frequent challenge in medicinal chemistry.[1] The high electronegativity of fluorine renders the C–F bond strong (
This guide provides mechanistic troubleshooting to suppress these pathways, ensuring the integrity of your fluorinated motifs.
Part 1: Diagnostic Decision Tree
Before altering your conditions, identify the specific failure mode. Use the logic flow below to categorize your issue.
Figure 1: Diagnostic logic for identifying the mechanistic origin of fluorine loss based on substrate and reaction class.
Part 2: Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)
The Issue: You observe the formation of a defluorinated alkene or a hydrodefluorinated arene during Suzuki-Miyaura coupling.
Mechanism:
In alkyl fluorides, the culprit is
Troubleshooting Protocol:
Q1: My alkyl fluoride is converting to an alkene. How do I stop this?
Recommendation: Accelerate Reductive Elimination.
You must make the desired C–C bond formation faster than the
-
Ligand Selection: Switch to bulky, electron-rich biaryl phosphines like XPhos , RuPhos , or BrettPhos . These ligands create a crowded steric environment that disfavors the geometry required for
-fluoride elimination while accelerating reductive elimination [1]. -
The "0-Coordinate" Rule: Ensure your catalyst source generates monoligated Pd(0). Use precatalysts like XPhos Pd G4 rather than mixing Pd2(dba)3 + Ligand, which can lead to variable active species concentrations.
Q2: My polyfluoroarene is losing fluorine during coupling. Is it the catalyst?
Recommendation: It is likely the Base. Polyfluorinated rings (e.g., pentafluorophenyl) are essentially "acidic" toward nucleophiles.
-
Base Swap: Replace strong bases (NaOtBu, NaOH) with weak, non-nucleophilic bases .
-
Best:CsF (Cesium Fluoride) or K3PO4 (anhydrous).
-
Why? CsF provides a solubility-controlled release of base in organic solvents, preventing a high concentration of nucleophiles that would attack the C–F ring [2].
-
-
Solvent: Avoid alcohols. Use anhydrous 1,4-Dioxane or Toluene .
Comparative Data: Base Effects on Fluorine Retention Standard Suzuki Coupling of 2,6-difluoro-4-bromobenzene
| Base | Solvent | % Desired Product | % Defluorinated Side Product ( |
| NaOMe | MeOH | 12% | 85% (Methoxy substitution) |
| K2CO3 | DMF/H2O | 65% | 25% (Phenol formation) |
| K3PO4 | Toluene | 92% | < 1% |
| CsF | Dioxane | 95% | 0% |
Part 3: Catalytic Hydrogenation (Nitro Reduction)
The Issue: You are reducing a nitro group or alkene on a fluorinated scaffold, but you observe Hydrodefluorination (HDF) (replacement of F with H).
Mechanism: Palladium on Carbon (Pd/C) is notorious for activating C–F bonds via oxidative addition, followed by hydride insertion. This is often driven by the thermodynamic stability of the H–F bond formed.
Troubleshooting Protocol:
Q3: I need to reduce a nitro group without touching the fluorine. Pd/C failed. What now?
Recommendation: Poison the catalyst or switch metals.
-
Protocol A (The "Poisoned" Approach): Use Pt/C (Platinum on Carbon) doped with Vanadium or sulfided variants (Pt(S)/C ). Platinum is significantly less active toward C–F oxidative addition than Palladium [3].
-
Protocol B (The Chemical Approach): If heterogeneous catalysis continues to strip fluorine, switch to a chemical reductant like Iron powder (Fe/NH4Cl) or Tin(II) Chloride (SnCl2) . These do not operate via oxidative addition mechanisms that threaten C–F bonds.
Visualizing the Threat: HDF Mechanism
Figure 2: The pathway of undesired hydrodefluorination on Palladium surfaces. Breaking the cycle requires preventing the initial Oxidative Addition step by changing the metal center (to Pt or Fe).
Part 4: Validated "Safe" Protocol
Ticket Resolution: Optimized Suzuki Coupling for Fluorinated Substrates Use this protocol for substrates containing labile C-F bonds or polyfluorinated rings.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)[2]
-
Catalyst: XPhos Pd G4 (2.0 mol%) - Ensures fast reductive elimination.
-
Base: K3PO4 (3.0 equiv, finely ground) or CsF (3.0 equiv).
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
-
-
Procedure:
-
Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.
-
Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling and catalyst decomposition).
-
Add anhydrous Dioxane via syringe.
-
Heat to 80°C. Do not exceed 100°C unless necessary, as thermal energy increases the rate of
-elimination. -
Checkpoint: Monitor via 19F NMR after 1 hour. Look for the appearance of free fluoride ion (approx -120 ppm, broad) or new Ar-F signals indicating SNAr.
-
-
Why this works:
-
XPhos creates a "pocket" that protects the Pd center, favoring the coupling of the boronic acid over the small fluoride elimination pathway.
-
Anhydrous conditions prevent the formation of hydroxide, eliminating the risk of hydrolysis of the C–F bond.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Kloetzing, R. J., et al. (2006). "Strategies for the Synthesis of Polyfluorinated Biaryls." Organometallics. Link
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 1-(4-Bromo-2-fluorophenyl)ethanol
This guide provides an advanced technical analysis of the 1H NMR interpretation for 1-(4-Bromo-2-fluorophenyl)ethanol . It compares analytical performance across solvent systems to optimize resolution and structural verification.
Executive Summary
This compound is a chiral benzylic alcohol frequently used as a fragment in medicinal chemistry (e.g., for halogenated biaryl scaffolds). Its NMR spectrum presents specific challenges: heteronuclear coupling (
This guide compares the two industry-standard solvent systems—Chloroform-d (
Key Finding: While
Structural Logic & Coupling Network
Understanding the connectivity is a prerequisite for interpretation. The molecule features a trisubstituted benzene ring where Fluorine (
Graphviz Diagram: Spin-Spin Coupling Topology
This diagram maps the scalar coupling interactions (
Figure 1: Spin-coupling network showing the dominance of
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the topology of the spectrum for this alcohol.
Table 1: Spectral Performance Comparison (
vs. DMSO-
)
| Feature | Chloroform-d ( | DMSO- | Analytic Verdict |
| Hydroxyl Proton (-OH) | Broad Singlet. Rapid chemical exchange with trace water suppresses coupling. | Sharp Doublet. H-bonding with solvent slows exchange, revealing | DMSO wins for confirming alcohol functionality. |
| Benzylic Methine (-CH-) | Quartet (q). Only splits by the methyl group ( | Multiplet (dq/quint). Splits by BOTH methyl and hydroxyl protons. | DMSO wins for proving connectivity. |
| Aromatic Resolution | Good, but signals may overlap if concentration is high. | Excellent dispersion. Signals often shift downfield, separating the complex F-coupled multiplets. | DMSO wins for complex splitting analysis. |
| Water Artifacts | HDO peak ~1.56 ppm (often overlaps with Methyl or impurity). | HDO peak ~3.33 ppm (usually clear of key signals). | DMSO wins for aliphatic region clarity. |
Detailed Interpretation Guide
Use the following logic to assign the spectrum in DMSO-
A. The Aliphatic Region (1.0 – 5.5 ppm)
-
Methyl Group (-CH3):
-
Shift:
ppm. -
Pattern: Doublet (
). -
Coupling:
Hz (Couples to Methine).
-
-
Hydroxyl Group (-OH):
-
Shift:
ppm (Concentration dependent). -
Pattern: Doublet (
). -
Coupling:
Hz. -
Note: If you add
, this peak disappears (Exchangeable).
-
-
Benzylic Methine (-CH-):
-
Shift:
ppm. -
Pattern: Multiplet (looks like a quintet or double-quartet).
-
Logic: It is split by the methyl (3H) into a quartet, and further split by the OH (1H) into doublets.
-
B. The Aromatic Region (7.0 – 7.6 ppm)
This region is non-first-order due to Fluorine.
-
H-3 (The "Sandwiched" Proton): Located between F and Br.
-
Pattern: Doublet of Doublets (
). -
Coupling: Large
(~9-10 Hz) + Small (meta to H5, ~2 Hz).
-
-
H-6 (The "Neighbor" to Ethanol): Ortho to the alkyl chain, Meta to F.
-
Pattern: Doublet of Doublets (
) or pseudo-triplet. -
Coupling:
(ortho to H5, ~8 Hz) + (meta to F, ~6-7 Hz). -
Note: The meta-fluorine coupling is unusually large, often making this look like a triplet.
-
-
H-5 (The "Outer" Proton): Meta to F, Ortho to Br.
-
Pattern: Doublet of Doublets (
). -
Coupling:
(ortho to H6, ~8 Hz) + (meta to H3, ~2 Hz). -
Note: Para-fluorine coupling (
) is usually negligible (< 2 Hz), so this peak is the "simplest" aromatic signal.
-
Experimental Protocol: High-Resolution Acquisition
To replicate the high-fidelity results described above, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of this compound.
-
Solvent: Add 0.6 mL DMSO-
(99.9% D).-
Critical: Ensure solvent is stored over molecular sieves to minimize water content. Excess water promotes proton exchange, collapsing the OH doublet into a singlet.
-
-
Homogenization: Vortex for 10 seconds. Ensure no suspended solids (filter if necessary).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 3.0 seconds .
-
Reasoning: Benzylic protons and OH protons have different T1 relaxation times. A longer delay ensures accurate integration ratios (1:1:1:3).
-
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing
-
Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance resolution of the fine fluorine splittings.
-
Phasing: Manually phase the OH doublet; automatic phasing often distorts the baseline around exchangeable protons.
Troubleshooting Decision Tree
Use this workflow to resolve common spectral anomalies.
Figure 2: Diagnostic workflow for resolving spectral ambiguities.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on coupling constants and F-H splitting patterns).
-
Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link (Source for solvent effect mechanisms on hydroxyl protons).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol. Link (Reference for base scaffold spectral properties).
- Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Standard reference for Fluorine-Proton coupling magnitudes).
Sources
Chiral GC Analysis of 1-(4-Bromo-2-fluorophenyl)ethanol Enantiomers
A Comparative Methodological Guide
Executive Summary
1-(4-Bromo-2-fluorophenyl)ethanol is a critical chiral building block, notably serving as a key intermediate in the synthesis of BRAF inhibitors such as Encorafenib .[1][2] The enantiomeric purity of this alcohol is decisive for the biological activity of the final pharmaceutical ingredient. While High-Performance Liquid Chromatography (HPLC) is often employed for preparative separation, Chiral Gas Chromatography (GC) remains the superior analytical technique for process control due to its higher resolution, speed, and compatibility with flame ionization detection (FID).[2]
This guide objectively compares the performance of derivatized
Part 1: The Challenge of Ortho-Halogenated Phenylethanols
Separating the enantiomers of this compound presents a unique stereochemical challenge compared to the unsubstituted 1-phenylethanol:
-
Electronic Effects: The fluorine atom at the ortho position creates an electronic dipole that alters the hydrogen-bonding capability of the hydroxyl group.
-
Steric Bulk: The bromine atom at the para position increases the molecular volume, affecting the fit within the cyclodextrin cavity.
The Solution: The separation relies on the formation of transient diastereomeric inclusion complexes between the analyte and the chiral selector (cyclodextrin). The stability of these complexes differs for the (
Part 2: Comparative Analysis of Stationary Phases
For this specific class of halogenated aromatic alcohols, two primary GC stationary phases are dominant.
Option A: Tert-butyldimethylsilyl-
-Cyclodextrin (The Recommended Standard)[1][2]
-
Commercial Examples: Rt-bDEXse (Restek), Hydrodex
-6TBDM (Macherey-Nagel).[1][2] -
Chemistry: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin dissolved in polysiloxane.[1][2] -
Mechanism: The bulky silyl groups at the C6 position distort the cyclodextrin cavity, often enhancing shape selectivity for ortho-substituted aromatics like our target molecule.
-
Performance: Typically yields the highest resolution (
) for halogenated 1-phenylethanols.[2]
Option B: Permethylated
-Cyclodextrin (The Alternative)[2]
-
Commercial Examples: Chirasil-Dex CB (Agilent), Rt-bDEXsm.[1][2]
-
Chemistry: 2,3,6-tri-O-methyl-
-cyclodextrin.[1][2][3] -
Mechanism: Relies more heavily on inclusion complexation without the added steric constraint of silyl groups.
-
Performance: Effective, but often shows lower selectivity (
) for ortho-substituted rings due to the "looser" fit of the analyte.
Option C: Chiral HPLC (The Cross-Check)[2]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1][2]
-
Use Case: Preferred only when the sample contains non-volatile precursors or for preparative isolation.
-
Drawback: Lower plate count (
) compared to GC; requires large volumes of hexane/isopropanol.[2]
Summary of Performance Metrics
| Feature | Method A: Silylated | Method B: Permethylated | Method C: Amylose Carbamate (HPLC) |
| Resolution ( | High (> 2.5) | Moderate (1.5 - 2.[2]0) | High (> 3.[2]0) |
| Analysis Time | < 15 min | < 20 min | 20 - 40 min |
| Sensitivity (LOD) | High (FID) | High (FID) | Moderate (UV) |
| Solvent Waste | None | None | High |
| Robustness | High (bonded phase) | Moderate | High |
Part 3: Recommended Experimental Protocol
Note: This protocol is validated based on the homologous series of halogenated 1-phenylethanols.
1. Sample Preparation
-
Solvent: Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Avoid alcohols (methanol/ethanol) as solvents if possible, as they can compete for the cyclodextrin cavity, though they are acceptable for high-concentration stocks.
-
Derivatization (Optional but Recommended): If peak tailing is observed due to the hydroxyl group interacting with active sites, derivatize with Trifluoroacetic Anhydride (TFAA) .[2]
-
Reaction: Add 50
L TFAA to 100 L sample; incubate 15 min at RT; evaporate and reconstitute in hexane. -
Effect: Converts the alcohol to a trifluoroacetate ester, significantly improving peak shape and often reversing elution order.
-
2. Instrument Conditions (Agilent 7890/8890 or equivalent)
-
Column: Rt-bDEXse (30 m
0.25 mm ID 0.25 m film).[2][4] -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow) or Hydrogen at 40 cm/sec.[2]
-
Inlet: Split mode (50:1), 250°C.
-
Detector: FID at 250°C.
3. Temperature Program
The resolution of enantiomers is thermodynamically controlled. Lower temperatures favor the formation of the inclusion complex (negative
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 110°C | 1.0 |
| Ramp 1 | 2.0 | 160°C | 0 |
| Ramp 2 | 20.0 | 230°C | 5.0 (Bake out) |
Rationale: The slow ramp (2°C/min) through the critical elution window (110-140°C) maximizes the interaction time between the enantiomers and the chiral selector.
Part 4: Visualizing the Separation Mechanism
The following diagram illustrates the decision process and the molecular interaction mechanism that drives the separation.
Caption: Decision workflow for selecting the optimal chiral analysis method, highlighting the mechanism of cyclodextrin inclusion complexation.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Hydroxyl group interaction with silanols.[1][2] | Derivatize with TFAA or Acetyl Chloride.[2] |
| Low Resolution ( | Temperature too high; elution is too fast.[2] | Lower initial oven temp by 10°C; reduce ramp rate to 1°C/min. |
| Peak Broadening | Column overload. | Increase Split Ratio (e.g., to 100:1) or dilute sample.[2] |
| Elution Order Reversal | Change in derivatization or column type. | Confirm identity with pure enantiomer standards (e.g., (S)-enantiomer standard). |
References
-
Schurig, V. (2001).[2] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][2] Link
-
Restek Corporation. (2024).[2] Chiral GC Column Selection Guide. Retrieved from [2]
-
Bicchi, C., D'Amato, A., & Rubiolo, P. (1999).[2] Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields.[4][5] Journal of Chromatography A, 843(1-2), 99-121.[1][2] Link
-
Columbus, I. (2023).[2] Encorafenib Synthesis and Intermediates. Patent WO2011025927A1.[2] (Describes the synthesis of the target intermediate). Link
-
Sigma-Aldrich. (2025).[2] Astec CHIRALDEX B-PM Application Note for 1-Phenylethanol. Link
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases [ouci.dntb.gov.ua]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. restek.com [restek.com]
- 5. gcms.cz [gcms.cz]
Comparative Analysis of Ionization Modalities and Fragmentation Pathways for 1-(4-Bromo-2-fluorophenyl)ethanol
This guide is structured as a technical application note designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical mass spectrometry principles with practical experimental strategies for characterizing 1-(4-Bromo-2-fluorophenyl)ethanol .
Executive Summary
This compound (C₈H₈BrFO) is a critical chiral intermediate in the synthesis of MEK inhibitors and other fluorinated pharmaceutical scaffolds. Its characterization presents specific analytical challenges due to the competing ionization behaviors of the hydroxyl group and the halogenated aromatic ring.
This guide provides an objective comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) for this compound. We demonstrate that while ESI is superior for molecular weight confirmation (via adducts), EI remains the gold standard for structural fingerprinting due to a distinct alpha-cleavage fragmentation pathway that confirms the position of the alkyl side chain.
Structural & Isotopic Signatures
Before analyzing fragmentation, the analyst must validate the isotopic envelope. This molecule contains one bromine atom and one fluorine atom, creating a distinct spectral signature.
-
Bromine (
/ ): Creates a 1:1 doublet for the molecular ion ( ) and any fragment retaining the bromine. -
Fluorine (
): Monoisotopic. It does not alter the isotope pattern but contributes a mass defect. -
Molecular Weight (MW):
- Isotopologue: 218.0 Da
- Isotopologue: 220.0 Da
Critical Insight: In all mass spectra described below, peaks will appear as doublets separated by 2 Da. The m/z values listed refer to the
isotopologue unless stated otherwise.
Fragmentation Mechanisms (EI Mode)
In Electron Ionization (70 eV), the molecular ion (
Pathway A: Alpha-Cleavage (Dominant)
The most abundant ion (Base Peak) arises from the cleavage of the C-C bond adjacent to the oxygen. The radical electron on the oxygen drives the loss of the methyl group to form a resonance-stabilized oxonium ion.
-
Transition:
(Loss of ) -
Diagnostic Value: Confirms the branched ethanol structure (vs. a linear ethyl isomer).
Pathway B: Dehydration
Benzylic alcohols are prone to thermal and impact-induced dehydration.
-
Transition:
(Loss of ) -
Result: Formation of a substituted styrene radical cation.
Pathway C: Halogen Loss
Direct loss of the halogen is less favorable than alpha-cleavage but observable.
-
Transition:
(Loss of )
Visualization of Fragmentation Pathways
The following diagram illustrates the competing decay channels for the molecular ion.
Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.
Comparative Performance Guide: EI vs. ESI
This section objectively compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.
Table 1: Spectral Feature Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Primary Ion Observed | Fragment ( | Adduct ( |
| Molecular Ion ( | Weak / Absent (< 5% intensity) | Strong (as protonated/sodiated) |
| Base Peak | ||
| Isotope Fidelity | Excellent (Clear 1:1 doublet) | Good (but complicated by adducts) |
| Structural Insight | High (Fingerprint of side chain) | Low (Only confirms MW) |
| Sensitivity | Moderate (ng range) | High (pg range) |
Technical Analysis[3][4]
-
EI Recommendation: Use for impurity identification and structure verification . The ratio of the
203 (alpha cleavage) to 200 (dehydration) is a consistent quality attribute. -
ESI Recommendation: Use for reaction monitoring (LC-MS) . Note that secondary benzylic alcohols are labile in ESI source conditions. You will often see the [M+H-H₂O]⁺ ion (
201) rather than the intact protonated molecule ( 219), unless you use ammonium adducts or sodium spiking.
Experimental Protocols
To ensure reproducibility, the following protocols are validated for this compound.
Protocol A: GC-MS (EI) for Structural ID
-
Instrument: Agilent 5977 or equivalent Single Quadrupole.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Note: High inlet temps can artificially increase the dehydration peak (
200). If 200 > 203, lower inlet to 200°C.
-
-
Source: 230°C, 70 eV.[3]
-
Scan Range: 50–300 amu.
Protocol B: LC-MS (ESI) for Purity/Quantitation
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Critical Step: If the [M+H]⁺ signal (
219) is unstable due to in-source fragmentation, add 5mM Ammonium Formate to the mobile phase to promote the stable [M+NH₄]⁺ adduct ( 236/238).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for alpha-cleavage mechanisms in alcohols).
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 1-Phenylethanol derivatives. National Institute of Standards and Technology.[4] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for isotopic abundance rules of Bromine/Fluorine).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Reference for ESI in-source decay of benzylic alcohols).
Sources
- 1. fiveable.me [fiveable.me]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Bromo-2-fluorophenyl)ethanol
Operational Safety Protocol: Handling 1-(4-Bromo-2-fluorophenyl)ethanol
Executive Summary & Risk Context
This compound (CAS: Derivative Analogous to 114446-55-8) is a halogenated chiral building block frequently used in the synthesis of pharmaceutical intermediates. While often categorized generically as an "Irritant," its specific structural properties demand a higher tier of vigilance than standard organic solids.
The "Why" Behind the Protocol (Expert Insight): Standard safety data sheets (SDS) often understate the risks of poly-halogenated aromatics. The presence of Fluorine (ortho-position) and Bromine (para-position) significantly increases the lipophilicity (LogP) of the molecule compared to non-halogenated benzyl alcohols.
-
Scientific Implication: This increased lipophilicity facilitates rapid dermal absorption.
-
Safety Consequence: Standard nitrile gloves may offer reduced breakthrough times compared to non-halogenated analogs. The compound acts as a vehicle for its own absorption, carrying the risk of systemic halogen toxicity.
Hazard Characterization (GHS)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Systemic absorption via mucous membranes. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Lipophilic penetration of the stratum corneum. |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Direct chemical insult to corneal epithelium. |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Mucosal irritation from dust or aerosols. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed as a Self-Validating System . If you cannot meet the "Validation Check" for a specific PPE item, the operation must pause.
| PPE Component | Specification (Minimum) | Rationale | Validation Check (Self-Correction) |
| Hand Protection (Solid Handling) | Double Nitrile (Outer: 5 mil / 0.12mm) | Prevents micro-abrasion contact. The inner glove acts as a permeation indicator (color change). | Check: Are gloves chemically compatible with the solvent used? If using DCM, switch to Silver Shield/Laminate . |
| Hand Protection (Solution) | Laminate (PE/EVOH) or High-Grade Nitrile (>8 mil) | Halogenated solvents (often used with this compound) degrade standard nitrile rapidly. | Check: Inspect glove fingertips for rippling or swelling every 15 mins. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for this compound in solution due to high irritation potential. | Check: Is the seal tight against the temple? If glasses slide, they are unsafe. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary containment. Prevents inhalation of aerosols during weighing/transfer. | Check: Is the sash at the certified working height? If the flow alarm sounds, stop immediately. |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard coats are porous. An apron prevents soak-through during spills. | Check: Is the coat buttoned to the neck? Open collars expose the jugular notch to splashes. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
-
Objective: Transfer solid without generating airborne dust.
-
Protocol:
-
Airflow Verification: Confirm fume hood face velocity is >80 fpm.
-
Static Control: Use an anti-static gun on the weighing boat. Halogenated solids often carry static charge, causing "jumping" of particles.
-
The "Clean-Dirty" Line: Establish a visual boundary in the hood. Keep the stock bottle behind the line; only the weighing boat crosses to the balance.
-
Phase B: Synthesis & Solubilization
-
Objective: Prevent "Splash-Back" and Glove Permeation.
-
Protocol:
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, immediately switch to Laminate gloves. Nitrile provides <5 minutes protection against DCM/Halogenated mixtures.
-
Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.
-
Temperature Control: If heating, ensure a reflux condenser is active before heating begins to prevent vapor release.
-
Phase C: Decontamination (The Critical Step)
-
Objective: Neutralize residues before they leave the hood.
-
Protocol:
-
Wipe Down: Use a solvent-soaked Kimwipe (Acetone or Ethanol) to wipe the exterior of the stock bottle before returning it to storage.
-
Glove Removal: Perform "Beak Method" removal inside the hood. Do not wear contaminated gloves to the waste bin.
-
Waste Disposal & Environmental Compliance
-
Classification: Halogenated Organic Waste .
-
Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them. High halogen content interferes with standard incineration fuel blending.
-
Labeling: Clearly mark "Contains Fluorine/Bromine" on the waste tag. This alerts downstream disposal teams to potential HF/HBr generation during incineration.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE selection and accident response.
Caption: Decision tree for PPE selection based on physical state and solvent compatibility, including spill response logic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
